PNU-176798
Description
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Structure
3D Structure
Properties
CAS No. |
428861-91-0 |
|---|---|
Molecular Formula |
C16H13FN4O3S |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[[(5S)-3-[4-(5-cyano-1,3-thiazol-2-yl)-3-fluorophenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |
InChI |
InChI=1S/C16H13FN4O3S/c1-9(22)19-6-11-8-21(16(23)24-11)10-2-3-13(14(17)4-10)15-20-7-12(5-18)25-15/h2-4,7,11H,6,8H2,1H3,(H,19,22)/t11-/m0/s1 |
InChI Key |
FGUCVLMMGZZQBB-NSHDSACASA-N |
Isomeric SMILES |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)C3=NC=C(S3)C#N)F |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)C3=NC=C(S3)C#N)F |
Origin of Product |
United States |
Foundational & Exploratory
PNU-176798: Unraveling the Mechanism of a Novel Protein Synthesis Inhibitor
Despite extensive investigation, detailed public information regarding the specific mechanism of action, quantitative data, and experimental protocols for the antimicrobial agent PNU-176798 remains largely unavailable in the current scientific literature. While it is broadly categorized as a protein synthesis inhibitor targeting a wide spectrum of gram-positive and anaerobic bacteria, the precise molecular interactions and the intricate details of its inhibitory action have not been extensively documented in publicly accessible research.
This guide aims to provide a foundational understanding based on the limited available information and outlines the general experimental approaches typically employed to elucidate the mechanism of action for such a compound.
Core Concept: Inhibition of Bacterial Protein Synthesis
This compound is understood to exert its antimicrobial effects by disrupting the process of protein synthesis within bacterial cells. This fundamental process, essential for bacterial growth and survival, involves the ribosome, a complex molecular machine responsible for translating the genetic code from messenger RNA (mRNA) into functional proteins. Inhibition of this machinery is a proven and effective strategy for antibacterial therapy.
Elucidating the Mechanism: A Hypothetical Investigative Workflow
To fully characterize the mechanism of action of a novel protein synthesis inhibitor like this compound, a series of targeted experiments would be necessary. The following represents a logical workflow that researchers would typically follow.
Caption: Hypothetical workflow for elucidating the mechanism of action of a protein synthesis inhibitor.
Data Presentation: Anticipated Quantitative Data
Should experimental data for this compound become available, it would likely be presented in tables similar to the following hypothetical examples.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains.
| Bacterial Strain | Organism Type | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | Data not available |
| Streptococcus pneumoniae ATCC 49619 | Gram-positive | Data not available |
| Enterococcus faecalis ATCC 29212 | Gram-positive | Data not available |
| Bacteroides fragilis ATCC 25285 | Anaerobe | Data not available |
| Clostridium difficile ATCC 9689 | Anaerobe | Data not available |
| Escherichia coli ATCC 25922 | Gram-negative | Data not available |
Table 2: In Vitro Translation Inhibition by this compound.
| Assay System | IC50 (µM) |
| E. coli S30 extract | Data not available |
| Rabbit reticulocyte lysate | Data not available |
Table 3: Ribosome Binding Affinity of this compound.
| Ribosomal Subunit | Dissociation Constant (Kd) (nM) |
| E. coli 70S ribosome | Data not available |
| E. coli 50S subunit | Data not available |
| E. coli 30S subunit | Data not available |
Experimental Protocols: Standard Methodologies
The following are detailed descriptions of standard experimental protocols that would be employed to generate the data presented above.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Methodology (Broth Microdilution):
-
A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Positive (no drug) and negative (no bacteria) control wells are included.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the drug at which there is no visible turbidity.
In Vitro Translation Assay
Objective: To determine if this compound directly inhibits protein synthesis in a cell-free system.
Methodology (E. coli S30 Extract System):
-
An E. coli S30 cell-free extract, containing all the necessary components for translation, is prepared.
-
A reaction mixture is assembled containing the S30 extract, a suitable mRNA template (e.g., encoding luciferase or another reporter protein), a mixture of amino acids including a radiolabeled amino acid (e.g., [35S]-methionine), and an energy source (ATP, GTP).
-
Varying concentrations of this compound are added to the reaction mixtures.
-
The reactions are incubated at 37°C for a defined period (e.g., 60 minutes).
-
The newly synthesized, radiolabeled proteins are precipitated using trichloroacetic acid (TCA).
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
The concentration of this compound that inhibits protein synthesis by 50% (IC50) is calculated.
Ribosome Binding Assay
Objective: To determine if this compound directly binds to the bacterial ribosome and to quantify the binding affinity.
Methodology (Filter Binding Assay):
-
Radiolabeled this compound is prepared.
-
Purified bacterial ribosomes (70S) or ribosomal subunits (50S and 30S) are incubated with increasing concentrations of the radiolabeled compound in a suitable binding buffer.
-
The mixture is allowed to reach equilibrium.
-
The reaction mixture is passed through a nitrocellulose filter. Ribosomes and any bound drug will be retained on the filter, while the unbound drug will pass through.
-
The amount of radioactivity on the filter is measured.
-
The dissociation constant (Kd), a measure of binding affinity, is calculated from a saturation binding curve.
Signaling Pathways and Logical Relationships
The interaction of a protein synthesis inhibitor with the ribosome can be visualized to understand its potential points of intervention in the translation cycle.
Caption: Potential points of inhibition for this compound within the bacterial translation cycle.
PNU-176798: Unraveling the Antimicrobial Spectrum
A comprehensive review of available data on the antimicrobial properties of PNU-176798 is currently unavailable. Initial searches for scientific literature and experimental data concerning the antimicrobial spectrum, mechanism of action, and in vitro activity of a compound designated this compound did not yield specific results.
The "PNU" designation is associated with compounds developed by Pharmacia and Upjohn (now part of Pfizer). While research exists on various PNU-numbered compounds with therapeutic potential, specific information linking this compound to antimicrobial activity is not present in the public domain based on the conducted search.
This guide is intended for researchers, scientists, and drug development professionals. In the absence of direct data for this compound, this document will outline the standard experimental protocols and data presentation formats that would be employed to characterize the antimicrobial spectrum of a novel compound. This framework can be applied should data on this compound become available.
I. Quantitative Data Presentation: A Framework
When evaluating the antimicrobial spectrum of a new chemical entity, a systematic presentation of quantitative data is crucial for comparative analysis. The following tables represent the standard format for summarizing such information.
Table 1: In Vitro Minimum Inhibitory Concentrations (MICs) of this compound against Gram-Positive Bacteria
| Bacterial Species | Strain ID | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Data N/A | Data N/A | Data N/A |
| Clinical Isolate 1 | Data N/A | Data N/A | Data N/A | |
| Streptococcus pneumoniae | ATCC 49619 | Data N/A | Data N/A | Data N/A |
| Clinical Isolate 2 | Data N/A | Data N/A | Data N/A | |
| Enterococcus faecalis | ATCC 29212 | Data N/A | Data N/A | Data N/A |
| VRE Isolate 1 | Data N/A | Data N/A | Data N/A |
Table 2: In Vitro Minimum Inhibitory Concentrations (MICs) of this compound against Gram-Negative Bacteria
| Bacterial Species | Strain ID | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli | ATCC 25922 | Data N/A | Data N/A | Data N/A |
| Clinical Isolate 3 | Data N/A | Data N/A | Data N/A | |
| Pseudomonas aeruginosa | ATCC 27853 | Data N/A | Data N/A | Data N/A |
| MDR Isolate 1 | Data N/A | Data N/A | Data N/A | |
| Klebsiella pneumoniae | ATCC 13883 | Data N/A | Data N/A | Data N/A |
| KPC Isolate 1 | Data N/A | Data N/A | Data N/A |
II. Experimental Protocols: Standard Methodologies
The determination of a compound's antimicrobial spectrum relies on standardized and reproducible experimental protocols. The following outlines the typical methodologies that would be employed.
A. Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Serial Dilution of this compound: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.
B. Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Subculturing from MIC Assay: Following the MIC determination, an aliquot from each well showing no visible growth is subcultured onto an appropriate agar medium.
-
Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.
-
Determination of MBC: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.
III. Visualizing Experimental Workflows and Logical Relationships
Diagrams are essential for illustrating complex processes and relationships in drug discovery. The following sections provide examples of how Graphviz (DOT language) can be used to create such visualizations.
A. Experimental Workflow for Antimicrobial Spectrum Determination
This diagram illustrates the typical workflow for assessing the in vitro antimicrobial activity of a novel compound.
B. Logical Relationship of Antimicrobial Activity
This diagram illustrates the logical classification of a hypothetical antimicrobial agent's spectrum of activity.
Disclaimer: The data and visualizations presented in this document are hypothetical and for illustrative purposes only, due to the lack of specific information on this compound as an antimicrobial agent. Should research on this compound become publicly available, this framework can be populated with actual experimental findings.
An In-depth Technical Guide to PNU-176798: Chemical Structure and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNU-176798 is identified as an antimicrobial agent with a chemical structure characterized by a complex heterocyclic system. This guide provides a detailed overview of its chemical identity, including its structure, molecular formula, and other key identifiers. While information on the synthetic pathway of this compound is not publicly available, this document consolidates the known chemical data to support research and development activities. This compound is reported to target protein synthesis in a broad spectrum of gram-positive and anaerobic bacteria[1][2].
Chemical Structure and Identity
The chemical structure of this compound is defined by its CAS Number, 428861-91-0, and its SMILES string, CC(NC[C@H]1CN(C2=CC=C(C3=NC=C(C#N)S3)C(F)=C2)C(O1)=O)=O[1][2]. Based on this information, the following structural representation and chemical details can be derived.
Chemical Data Summary
| Identifier | Value | Reference |
| CAS Number | 428861-91-0 | [1][2] |
| Molecular Formula | C₁₇H₁₄FN₅O₃S | Calculated |
| Molecular Weight | 360.36 g/mol | [1] |
| SMILES | CC(NC[C@H]1CN(C2=CC=C(C3=NC=C(C#N)S3)C(F)=C2)C(O1)=O)=O | [2] |
| InChI Key | (Not available in search results) | |
| IUPAC Name | (Not available in search results) |
Structural Diagram
Caption: Chemical structure of this compound.
Synthesis Protocol
A comprehensive search of publicly available scientific literature and chemical databases did not yield any specific synthesis protocols for this compound. The information regarding its manufacturing process remains proprietary.
Signaling Pathways and Mechanism of Action
This compound is described as an antimicrobial agent that targets protein synthesis in bacteria[1][2]. However, detailed studies elucidating the specific signaling pathways inhibited by this compound or its precise molecular mechanism of action are not available in the public domain.
The following diagram illustrates a generalized workflow for identifying the mechanism of action of a novel antimicrobial agent, which would be applicable to further research on this compound.
References
An In-depth Technical Guide to the Characterization of Ribosome P-Site Inhibitors
Disclaimer: Publicly available scientific literature and databases contain limited specific information regarding PNU-176798. Therefore, this document serves as a comprehensive technical guide on the general principles, mechanisms of action, and experimental methodologies used to characterize ribosomal P-site inhibitors, providing a robust framework for the investigation of compounds such as this compound.
Core Concepts: The Ribosome P-Site and Mechanisms of Inhibition
The ribosome, a complex molecular machine composed of ribosomal RNA (rRNA) and proteins, is responsible for protein synthesis, or translation. In bacteria, the ribosome is a 70S particle composed of a small (30S) and a large (50S) subunit. It features three key sites for transfer RNA (tRNA) binding: the Aminoacyl (A) site, the Peptidyl (P) site, and the Exit (E) site.[1]
The P-site plays a crucial role by holding the peptidyl-tRNA, which is the tRNA molecule attached to the growing polypeptide chain.[1] Inhibitors that target the P-site can disrupt protein synthesis through several primary mechanisms:
-
Inhibition of Translation Initiation: Some inhibitors block the formation of the 70S initiation complex by preventing the binding of the initiator tRNA (fMet-tRNA in bacteria) to the P-site on the 30S subunit.[1] The antibiotic edeine exemplifies this mechanism.[1]
-
Interference with Peptidyl Transfer: While the catalytic peptidyl transferase center (PTC) is on the 50S subunit, P-site inhibitors can allosterically prevent the correct positioning of the peptidyl-tRNA, thereby hindering the formation of a new peptide bond.
-
Inhibition of Translocation: P-site inhibitors can stall the ribosome by preventing the translocation of the peptidyl-tRNA from the A-site to the P-site, a critical step in the elongation cycle.[2][3]
-
Disruption of Translation Termination: Certain compounds can bind to the P-site and distort the conformation of the P-site tRNA, which interferes with the hydrolysis of the completed polypeptide chain from the tRNA by release factors.[4] Blasticidin S is known to act via this mechanism.[4]
Data Presentation: Illustrative Quantitative Analysis
The following tables present hypothetical data for a novel P-site inhibitor, "Compound X," to illustrate the typical quantitative results obtained from key assays.
Table 1: Illustrative In Vitro Translation Inhibition Data
This table summarizes the concentration of Compound X required to inhibit protein synthesis by 50% (IC50) in different cell-free translation systems.
| System | Target Organism | IC50 (µM) |
| E. coli S30 Extract | Prokaryote | 0.8 |
| Rabbit Reticulocyte Lysate | Eukaryote | > 100 |
| Wheat Germ Extract | Eukaryote | > 100 |
Data is for illustrative purposes only.
Table 2: Illustrative Ribosome Binding Affinity
This table shows the equilibrium dissociation constant (Kd), a measure of binding affinity, for Compound X to the bacterial ribosome and its subunits. A lower Kd indicates higher affinity.
| Ribosomal Component | Binding Affinity (Kd) (nM) |
| 70S Ribosome | 50 |
| 50S Subunit | 450 |
| 30S Subunit | 65 |
Data is for illustrative purposes only.
Table 3: Illustrative Antibacterial Spectrum (MIC)
Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Bacterial Strain | Gram Type | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 2 |
| Enterococcus faecalis ATCC 29212 | Gram-positive | 4 |
| Streptococcus pneumoniae ATCC 49619 | Gram-positive | 1 |
| Escherichia coli ATCC 25922 | Gram-negative | 8 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 32 |
| Haemophilus influenzae ATCC 49247 | Gram-negative | 4 |
Data is for illustrative purposes only.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol: In Vitro Transcription-Translation (IVT) Inhibition Assay
Principle: This assay quantifies the ability of a compound to inhibit protein synthesis in a cell-free system derived from bacterial or eukaryotic cells. A common approach uses a DNA template encoding a reporter enzyme like luciferase.
Materials:
-
E. coli S30 cell-free extract
-
Plasmid DNA with a T7 promoter driving luciferase expression
-
Amino acid mixture
-
T7 RNA Polymerase
-
Reaction buffer (containing ATP, GTP, salts, and cofactors)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Luciferin substrate and luminescence reader
Procedure:
-
Prepare a master mix containing the S30 extract, reaction buffer, amino acids, and T7 RNA polymerase.
-
Dispense the master mix into microplate wells.
-
Add serial dilutions of the test compound to the wells. Include a solvent-only control (0% inhibition) and a known translation inhibitor like chloramphenicol as a positive control (100% inhibition).
-
Add the plasmid DNA template to each well to initiate the coupled transcription and translation reaction.
-
Incubate the plate at 37°C for 1-2 hours.
-
Add the luciferin substrate according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Protocol: Ribosome Binding Assay via Nitrocellulose Filter Binding
Principle: This method measures the direct interaction between a radiolabeled ligand and the ribosome. Ribosome-ligand complexes are retained by a nitrocellulose membrane, while the free ligand passes through.
Materials:
-
Purified 70S ribosomes or 30S/50S subunits from a bacterium like E. coli.[5][6]
-
Radiolabeled test compound (e.g., [3H]-PNU-176798).
-
Binding buffer (e.g., Tris-HCl pH 7.5, MgCl2, NH4Cl, DTT).
-
Nitrocellulose and glass fiber filter stack.
-
Vacuum filtration manifold.
-
Scintillation vials and scintillation fluid.
-
Scintillation counter.
Procedure:
-
In a series of tubes, incubate a constant concentration of ribosomes (e.g., 100 nM) with increasing concentrations of the radiolabeled compound.
-
To determine non-specific binding, prepare a parallel set of tubes containing a large excess (e.g., 1000-fold) of the corresponding non-radiolabeled compound.
-
Incubate the reactions at 37°C for 30 minutes to allow binding to reach equilibrium.
-
Rapidly filter the contents of each tube through the nitrocellulose membrane under vacuum.
-
Wash the filters immediately with ice-cold binding buffer to remove unbound ligand.
-
Place the nitrocellulose filters into scintillation vials, add scintillation fluid, and vortex.
-
Measure the retained radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
Subtract non-specific binding from total binding to get specific binding.
-
Plot specific binding versus the concentration of the free radiolabeled ligand and fit the data to a saturation binding curve to calculate the dissociation constant (Kd).
Protocol: Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay
Principle: This assay determines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a specific bacterium.
Materials:
-
Target bacterial strains.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Test compound stock solution.
-
Bacterial inoculum standardized to ~5 x 10^5 CFU/mL.
Procedure:
-
Add 50 µL of CAMHB to all wells of a 96-well plate.
-
Add 50 µL of the test compound stock solution to the first column of wells, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard 50 µL from the last column.
-
Prepare a standardized bacterial inoculum and dilute it in CAMHB so that the final concentration in each well will be approximately 5 x 10^5 CFU/mL.
-
Add 50 µL of the diluted bacterial inoculum to all wells, bringing the total volume to 100 µL.
-
Include a positive control well (bacteria, no compound) and a negative control well (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
Read the plate visually. The MIC is the lowest concentration of the compound in which there is no visible turbidity.
Visualizations: Mechanisms and Workflows
Diagram: General Mechanism of Ribosome P-Site Inhibition
Caption: P-Site inhibitors can block translation at initiation, elongation, or termination.
Diagram: Experimental Workflow for Characterizing a Ribosome Inhibitor
Caption: A tiered workflow for identifying and characterizing novel ribosome inhibitors.
Impact on Cellular Signaling Pathways
Inhibition of the ribosome, a central process in the cell, can trigger broad downstream effects and activate specific signaling pathways.
-
Ribotoxic Stress Response: A sudden halt in translation is a form of cellular stress. This can activate stress-activated protein kinases (SAPKs) like JNK and p38 MAPK, which in turn can lead to apoptosis or other cellular responses.
-
Integrated Stress Response (ISR): Global protein synthesis inhibition can lead to the phosphorylation of the eukaryotic initiation factor eIF2α. This is a key event in the ISR that, paradoxically, reduces global translation but enhances the translation of specific stress-response mRNAs.
-
p53 Activation: Impaired ribosome biogenesis or function is a stress signal that can lead to the stabilization of the tumor suppressor protein p53.[7] Ribosomal proteins like RPL11 can bind to and inhibit MDM2, the primary E3 ubiquitin ligase for p53, preventing its degradation and allowing it to arrest the cell cycle.[8]
-
mTOR Pathway: The PI3K/AKT/mTOR signaling pathway is a master regulator of cell growth and protein synthesis.[9] While mTOR activation promotes translation, the cellular stress caused by ribosome inhibitors can lead to feedback inhibition of this pathway.[9]
Diagram: Ribosome Inhibition and Stress Signaling
Caption: Ribosome inhibition triggers stress pathways leading to cell cycle arrest.
Conclusion
While specific data on this compound remains elusive in public domains, the framework presented here offers a comprehensive guide for its characterization. A systematic approach combining in vitro translation and binding assays to determine potency and target engagement, whole-cell activity assays to establish an antibacterial spectrum, and advanced techniques like toeprinting to precisely map the binding site, is essential. Understanding the mechanism of action of P-site inhibitors not only aids in the development of novel antibiotics but also provides powerful tools to probe the fundamental process of protein synthesis.
References
- 1. Frontiers | The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics [frontiersin.org]
- 2. A Quick Guide to Small-Molecule Inhibitors of Eukaryotic Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ribosome purification approaches for studying interactions of regulatory proteins and RNAs with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ribosome Purification Approaches for Studying Interactions of Regulatory Proteins and RNAs with the Ribosome | Springer Nature Experiments [experiments.springernature.com]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of c-Myc activity by ribosomal protein L11 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling Pathways Involved in the Regulation of mRNA Translation - PMC [pmc.ncbi.nlm.nih.gov]
PNU-176798: An Inquiry into its Activity Against Gram-positive Bacteria Reveals a Data Gap
A comprehensive review of publicly available scientific literature and data repositories reveals no specific information on a compound designated as PNU-176798 in the context of its activity against Gram-positive bacteria. Despite extensive searches for its mechanism of action, in vitro activity, and associated experimental protocols, no relevant data could be retrieved. This suggests that either the compound with this specific designation has not been investigated for its antibacterial properties, or the research has not been published in accessible domains.
The initial search for "this compound" and its antibacterial effects yielded results for other compounds under the "PNU" nomenclature, such as PNU-159548, PNU-142721, PNU-159682, and PNU-152243. However, the available literature on these related compounds primarily focuses on their applications as anticancer agents, with no substantive mention of their efficacy against bacterial pathogens. General searches on the broader topic of novel agents against Gram-positive bacteria were also conducted, but these did not provide any link to the specific compound this compound.
Due to the absence of foundational data, it is not possible to fulfill the request for a detailed technical guide, including quantitative data tables, experimental methodologies, and visualizations of signaling pathways or experimental workflows related to this compound's activity against Gram-positive bacteria.
Researchers, scientists, and drug development professionals interested in this specific compound are advised to consult proprietary databases or internal research and development records that may not be publicly accessible. Further investigation might also involve direct inquiries with pharmaceutical research organizations that may have synthesized or studied compounds with this designation. Without primary data, any discussion on the potential efficacy, mechanism of action, or experimental validation of this compound as an antibacterial agent would be purely speculative.
PNU-176798: An In-Depth Technical Guide on In Vitro Efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available in vitro efficacy data for PNU-176798, a potent antimicrobial agent. This compound demonstrates a targeted mechanism of action, inhibiting protein synthesis in a wide array of gram-positive and anaerobic bacteria. This document compiles quantitative data, detailed experimental methodologies, and visual representations of the compound's interaction with bacterial protein synthesis pathways.
Quantitative In Vitro Efficacy Data
The antimicrobial activity and inhibitory concentrations of this compound have been characterized through various in vitro assays. The available data is summarized in the tables below.
Table 1: Minimum Inhibitory Concentration (MIC)
| Target Organism | MIC (μM) |
| Escherichia coli | 1.4[1] |
Note: Data for Staphylococcus aureus, Streptococcus pneumoniae, Clostridium difficile, and Bacteroides fragilis are not publicly available in the reviewed literature.
Table 2: Inhibition of Bacterial Protein Synthesis (IC50)
| Target Process | IC50 (μM) |
| Overall Translation | 0.53[1] |
| fMet-tRNA Binding to 70S Ribosome | 32[1] |
| 70S Initiation | 32[1] |
| Peptidyl Transferase | 40[1] |
| EF-G-Mediated Translocation | 8[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro efficacy data. The following sections describe the general protocols for the key experiments cited.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of this compound is determined using the broth microdilution method. This assay establishes the lowest concentration of the antimicrobial agent that prevents visible growth of a microorganism.
Protocol:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., E. coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Serial Dilution of this compound: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (containing bacteria and broth without the compound) and a sterility control well (containing only broth) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.
In Vitro Translation Inhibition Assay
This assay quantifies the ability of this compound to inhibit the overall process of protein synthesis in a cell-free system.
Protocol:
-
Preparation of Cell-Free Extract: A bacterial cell-free extract (e.g., E. coli S30 extract) containing all the necessary components for translation (ribosomes, tRNAs, aminoacyl-tRNA synthetases, and translation factors) is prepared.
-
Reaction Mixture: A reaction mixture is prepared containing the cell-free extract, a template mRNA (e.g., encoding a reporter protein like luciferase), amino acids (including a radiolabeled or fluorescently tagged amino acid), and an energy source (ATP and GTP).
-
Incubation with this compound: The reaction is initiated in the presence of varying concentrations of this compound.
-
Measurement of Protein Synthesis: After a defined incubation period, the amount of newly synthesized protein is quantified by measuring the incorporated radioactivity or fluorescence.
-
Data Analysis: The IC50 value is calculated, representing the concentration of this compound that inhibits protein synthesis by 50%.
Ribosome Binding Assay (fMet-tRNA Binding)
This assay specifically measures the inhibitory effect of this compound on the binding of the initiator tRNA (fMet-tRNA) to the 70S ribosome.
Protocol:
-
Preparation of Ribosomes and fMet-tRNA: Purified 70S ribosomes and radiolabeled fMet-tRNA are prepared.
-
Binding Reaction: The ribosomes and fMet-tRNA are incubated in a binding buffer in the presence of a messenger RNA (mRNA) template containing the start codon and varying concentrations of this compound.
-
Separation of Bound and Unbound fMet-tRNA: The reaction mixture is filtered through a nitrocellulose membrane, which retains the ribosome-fMet-tRNA complexes.
-
Quantification: The amount of radioactivity on the filter is measured to determine the extent of fMet-tRNA binding.
-
Data Analysis: The IC50 value is calculated as the concentration of this compound that inhibits fMet-tRNA binding by 50%.
Peptidyl Transferase Assay
This assay assesses the effect of this compound on the catalytic activity of the peptidyl transferase center of the ribosome, which is responsible for peptide bond formation.
Protocol:
-
Preparation of Ribosomal Complexes: Ribosomes are pre-loaded with a peptidyl-tRNA analog in the P-site.
-
Peptidyl Transfer Reaction: A labeled aminoacyl-tRNA analog is added to the A-site in the presence of varying concentrations of this compound.
-
Analysis of Products: The formation of a new peptide bond is monitored, often by high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC), to separate the dipeptidyl-tRNA product from the unreacted substrates.
-
Data Analysis: The IC50 value is determined as the concentration of this compound that reduces peptidyl transferase activity by 50%.
EF-G-Mediated Translocation Assay
This assay evaluates the impact of this compound on the translocation step of elongation, which is facilitated by Elongation Factor G (EF-G).
Protocol:
-
Preparation of Pre-translocation Complexes: Ribosomes are prepared with a peptidyl-tRNA in the A-site and a deacylated tRNA in the P-site.
-
Translocation Reaction: EF-G and GTP are added to the pre-translocation complexes in the presence of different concentrations of this compound.
-
Monitoring Translocation: The movement of the peptidyl-tRNA from the A-site to the P-site is monitored. This can be done using techniques such as puromycin reactivity, where puromycin can only react with a P-site peptidyl-tRNA to release a peptidyl-puromycin product.
-
Data Analysis: The IC50 value is calculated as the concentration of this compound that inhibits the translocation reaction by 50%.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows relevant to the in vitro efficacy of this compound.
Caption: Bacterial Protein Synthesis Pathway Overview.
Caption: this compound Mechanism of Action.
Caption: MIC Determination Workflow.
References
PNU-176798: A Technical Guide to a Novel Oxazolidinone Antimicrobial
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNU-176798 is a member of the oxazolidinone class of antibiotics, a significant development in antibacterial therapy due to their unique mechanism of action against a range of Gram-positive and anaerobic bacteria. This document provides a comprehensive technical overview of this compound, including its core physicochemical properties, mechanism of action, and detailed experimental protocols for its characterization. It is intended to serve as a foundational resource for researchers engaged in the study of novel antimicrobial agents.
Core Properties of this compound
This compound is a synthetic compound designed to inhibit bacterial protein synthesis. Its fundamental properties are summarized below.
| Property | Value |
| Molecular Weight | 360.36 g/mol |
| Molecular Formula | C₁₆H₁₃FN₄O₃S |
| Mechanism of Action | Inhibition of bacterial protein synthesis at the initiation stage. |
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound, like other oxazolidinones, exerts its antimicrobial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. The primary mechanism involves the inhibition of the initiation phase of translation, a critical step in the creation of new proteins.[1][2]
The specific inhibitory activities of this compound have been quantified against various stages of protein synthesis in E. coli:
| Inhibitory Target | IC₅₀ Value |
| Overall Translation | 0.53 µM |
| fMet-tRNA Binding to the 70S Ribosome | 32 µM |
| Peptidyl Transferase Activity | 40 µM |
| EF-G-Mediated Translocation of fMet-tRNA | 8 µM |
| Minimum Inhibitory Concentration (MIC) | |
| E. coli | 1.4 µM |
IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Signaling Pathway of Protein Synthesis Inhibition
The binding of this compound to the 50S ribosomal subunit interferes with the formation of the initiation complex, which is a prerequisite for the commencement of protein synthesis.[3] This disruption prevents the proper binding of the initiator tRNA (fMet-tRNA) to the ribosome, thereby halting the entire translation process.
References
PNU-176798 CAS number and supplier information
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNU-176798 is a potent antimicrobial agent with the Chemical Abstracts Service (CAS) registry number 428861-91-0 . This compound functions by targeting and inhibiting bacterial protein synthesis, a critical process for microbial survival and proliferation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available quantitative data, and supplier information.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 428861-91-0 |
| Molecular Formula | Not Available |
| Molecular Weight | Not Available |
| IUPAC Name | Not Available |
| Synonyms | Not Available |
Mechanism of Action
This compound exerts its antimicrobial effect by specifically targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. The primary mechanism of action is the inhibition of the binding of formyl-methionyl-transfer RNA (fMet-tRNA) to the 70S ribosomal subunit. This action effectively blocks the initiation of protein synthesis, leading to the cessation of bacterial growth and, ultimately, cell death.
The inhibitory effects of this compound on various stages of protein synthesis have been quantified and are summarized in Table 2.
Table 2: In Vitro Inhibitory Activity of this compound
| Target/Process | IC50 Value |
| fMet-tRNA binding to 70S ribosomes | 32 µM |
| Overall Translation | 0.53 µM |
| 70S Initiation Complex Formation | 32 µM |
Antimicrobial Activity
This compound has demonstrated activity against a range of bacteria. A key indicator of its antimicrobial efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 3: Antimicrobial Activity of this compound
| Organism | MIC Value |
| E. coli | 1.4 µM |
Experimental Protocols
Detailed experimental protocols for the assays mentioned in this guide are not yet publicly available in their entirety. However, based on the described mechanism of action, the following methodologies are likely employed in the characterization of this compound:
Ribosome Binding Assay
This assay is crucial to determine the affinity of this compound for the bacterial ribosome. A common method involves:
-
Preparation of Ribosomes: Isolation and purification of 70S ribosomes from a bacterial strain of interest (e.g., E. coli).
-
Radiolabeling: Labeling of fMet-tRNA with a radioactive isotope (e.g., ³H or ³⁵S).
-
Binding Reaction: Incubation of purified 70S ribosomes, radiolabeled fMet-tRNA, and varying concentrations of this compound in a suitable buffer.
-
Separation: Separation of ribosome-bound fMet-tRNA from unbound fMet-tRNA, often achieved through nitrocellulose filter binding.
-
Quantification: Measurement of radioactivity on the filters to determine the amount of bound fMet-tRNA at each concentration of this compound.
-
Data Analysis: Calculation of the IC50 value, representing the concentration of this compound required to inhibit 50% of fMet-tRNA binding.
In Vitro Translation Assay
This assay assesses the overall impact of this compound on protein synthesis. A typical workflow includes:
-
Preparation of a Cell-Free Translation System: Creation of a system containing all the necessary components for protein synthesis (ribosomes, tRNAs, amino acids, enzymes, and an energy source) derived from a bacterial lysate.
-
Template Addition: Introduction of a messenger RNA (mRNA) template that codes for a reporter protein (e.g., luciferase or β-galactosidase).
-
Inhibition: Addition of varying concentrations of this compound to the translation reactions.
-
Incubation: Allowing the translation reaction to proceed for a defined period.
-
Measurement of Protein Synthesis: Quantifying the amount of reporter protein produced, often through enzymatic activity assays or by measuring the incorporation of radiolabeled amino acids.
-
Data Analysis: Determination of the IC50 value for the inhibition of translation.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is determined using standard microbiology techniques, such as broth microdilution:
-
Bacterial Culture: Growing the target bacterial strain to a specific optical density.
-
Serial Dilution: Preparing a series of dilutions of this compound in a liquid growth medium in a microtiter plate.
-
Inoculation: Adding a standardized amount of the bacterial culture to each well of the microtiter plate.
-
Incubation: Incubating the plate under conditions suitable for bacterial growth.
-
Visual Assessment: Determining the lowest concentration of this compound at which no visible bacterial growth is observed.
Signaling Pathways and Experimental Workflows
Given that this compound directly targets the bacterial ribosome, its primary mechanism of action does not involve complex host cell signaling pathways. The logical workflow for its investigation is centered on its impact on bacterial protein synthesis.
Caption: Mechanism of action of this compound in a bacterial cell.
Caption: Experimental workflow for characterizing this compound.
Supplier Information
This compound is available from various chemical suppliers that specialize in providing compounds for research and development purposes. Researchers interested in obtaining this compound should inquire with the following types of suppliers:
-
Specialty Chemical and Biochemical Suppliers: Companies that offer a wide range of research chemicals, including enzyme inhibitors and antimicrobial agents.
-
Custom Synthesis Providers: For larger quantities or specific formulations, custom synthesis may be an option.
It is recommended to search online chemical supplier databases using the CAS number (428861-91-0) to identify current vendors and available quantities.
Conclusion
This compound is a valuable research tool for studying bacterial protein synthesis and for the development of new antimicrobial agents. Its well-defined mechanism of action, centered on the inhibition of translation initiation, makes it a specific and potent inhibitor. The quantitative data available provide a solid foundation for its use in a variety of in vitro and cellular assays. Further research into its broader antimicrobial spectrum and in vivo efficacy will be crucial in determining its potential as a therapeutic agent.
Foundational Research on PNU-176798: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PNU-176798 is an antimicrobial agent that demonstrates inhibitory activity against bacterial protein synthesis. Foundational studies have identified its primary mechanism of action as the targeting of the 70S ribosome, thereby interfering with critical steps in the translation process. This document provides a summary of the available quantitative data on this compound's activity and outlines generalized experimental protocols relevant to its characterization. It is important to note that while quantitative data from secondary sources is available, the primary foundational research studies detailing the specific experimental protocols for this compound could not be located through extensive searches. Therefore, the methodologies presented herein are based on established techniques for evaluating similar antimicrobial agents.
Quantitative Data Summary
The antimicrobial and inhibitory activities of this compound have been quantified in several key assays. The following tables summarize the available data for easy comparison.
| Parameter | Value | Target Organism/System |
| Minimum Inhibitory Concentration (MIC) | 1.4 µM | E. coli |
Table 1: Antimicrobial Activity of this compound. This table shows the minimum concentration of this compound required to inhibit the visible growth of E. coli.
| Inhibitory Target | IC50 Value |
| fMet-tRNA binding to 70S ribosome | 32 µM |
| Overall Translation | 0.53 µM |
| 70S Initiation | 32 µM |
| Peptidyl Transferase | 40 µM |
| EF-G-mediated Translocation | 8 µM |
Table 2: In Vitro Inhibitory Activity of this compound. This table presents the half-maximal inhibitory concentrations (IC50) of this compound against various stages of bacterial protein synthesis.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound exerts its antimicrobial effect by targeting the bacterial ribosome, a key component in protein synthesis. The available data indicates that this compound interferes with the initiation of translation, a critical step in the synthesis of proteins necessary for bacterial survival. Specifically, it has been shown to inhibit the binding of formylmethionyl-tRNA (fMet-tRNA) to the 70S ribosome.
Figure 1: this compound Inhibition of Translation Initiation. This diagram illustrates the initial steps of bacterial protein synthesis and highlights the inhibitory action of this compound on the formation of the 70S initiation complex.
Experimental Protocols
The following are generalized protocols for the key experiments used to characterize antimicrobial agents that inhibit protein synthesis. It is important to reiterate that the specific protocols used for the foundational studies of this compound could not be located.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A common method is broth microdilution.
Figure 2: Workflow for MIC Determination. This diagram outlines the key steps in a typical broth microdilution assay to determine the Minimum Inhibitory Concentration.
In Vitro Translation Inhibition Assay
This assay measures the ability of a compound to inhibit the synthesis of a reporter protein in a cell-free system.
Figure 3: Workflow for In Vitro Translation Inhibition Assay. This diagram shows the general procedure for assessing the inhibition of protein synthesis in a cell-free system.
70S Ribosome Initiation Complex Formation Assay
This assay specifically investigates the effect of a compound on the formation of the 70S initiation complex.
Figure 4: Workflow for 70S Initiation Complex Assay. This diagram details the steps to measure the inhibition of the formation of the 70S initiation complex.
Conclusion
This compound is a promising antimicrobial agent that functions by inhibiting bacterial protein synthesis, with a primary identified target being the formation of the 70S initiation complex. The quantitative data available suggests potent inhibitory activity. However, a comprehensive understanding of its foundational research is limited by the current inaccessibility of the primary literature. The experimental protocols provided in this guide are representative of the methodologies used in the field and should be adapted and validated for specific research applications concerning this compound. Further investigation to uncover the original research publications is warranted to fully elucidate the experimental details and nuances of this compound's foundational characterization.
PNU-176798: A Technical Guide to its Inhibition of Bacterial Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNU-176798 is a potent oxazolidinone antimicrobial agent that exhibits significant inhibitory activity against a wide spectrum of Gram-positive and anaerobic bacteria. Its mechanism of action involves the targeted disruption of bacterial protein synthesis, a fundamental process for bacterial viability. This document provides an in-depth technical overview of this compound, focusing on its inhibitory effects on bacterial translation. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of its mechanism and relevant experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of novel antimicrobial agents.
Quantitative Inhibitory Data
The antimicrobial efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations against target bacteria and specific steps in protein synthesis.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | MIC (μM) |
| Escherichia coli (tolC knockout) | 1.4 |
Table 2: 50% Inhibitory Concentrations (IC50) of this compound for Key Translational Processes
| Inhibitory Target | IC50 (μM) |
| Cell-Free Translation | 0.53 |
| 70S Initiation Complex Formation | 32 |
| EF-G Mediated Translocation | 8 |
Mechanism of Action
This compound, like other oxazolidinones, targets the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the 50S ribosomal subunit and interferes with the initial stages of this process. The primary mechanism of inhibition is the prevention of the formation of the 70S initiation complex. This complex consists of the 30S and 50S ribosomal subunits, messenger RNA (mRNA), and the initiator tRNA, N-formylmethionyl-tRNA (fMet-tRNA). By inhibiting the binding of fMet-tRNA to the 70S ribosome, this compound effectively stalls protein synthesis at its outset. Evidence suggests that this compound targets the P-site of the ribosome, leading to pleiotropic effects on fMet-tRNA binding and translocation.
Experimental Protocols
The following are synthesized, detailed protocols for key experiments used to characterize the inhibitory activity of this compound. These protocols are based on methodologies reported in the literature for oxazolidinones and other protein synthesis inhibitors.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Bacterial strain of interest (e.g., E. coli tolC knockout)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Bacterial Inoculum Preparation: a. From a fresh agar plate, inoculate a single colony of the test bacterium into 5 mL of CAMHB. b. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD600 of 0.4-0.6). c. Dilute the bacterial culture in fresh CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL.
-
Serial Dilution of this compound: a. Add 100 µL of CAMHB to wells 2-12 of a 96-well plate. b. Add 200 µL of the this compound stock solution (at a starting concentration, e.g., 128 µM) to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. d. Well 11 serves as a positive control (bacteria, no drug), and well 12 serves as a negative control (broth only).
-
Inoculation and Incubation: a. Add 100 µL of the diluted bacterial culture to wells 1-11. b. The final volume in each well will be 200 µL. c. Seal the plate and incubate at 37°C for 16-20 hours.
-
Determining the MIC: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of this compound in which there is no visible bacterial growth. c. Optionally, read the absorbance at 600 nm using a plate reader.
In Vitro Translation Inhibition Assay
This assay measures the ability of a compound to inhibit the synthesis of a reporter protein in a cell-free system.
Materials:
-
E. coli S30 cell-free extract system
-
Reporter plasmid (e.g., containing luciferase or β-galactosidase gene under a T7 promoter)
-
[35S]-Methionine
-
This compound stock solution
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: a. On ice, prepare a master mix containing the S30 extract, buffer, amino acid mixture (lacking methionine), and the reporter plasmid. b. Aliquot the master mix into microcentrifuge tubes. c. Add varying concentrations of this compound to the respective tubes. Include a no-drug control. d. Initiate the reaction by adding [35S]-Methionine.
-
Incubation: a. Incubate the reaction tubes at 37°C for 30-60 minutes.
-
Protein Precipitation and Quantification: a. Stop the reaction by adding an equal volume of cold 10% TCA. b. Incubate on ice for 30 minutes to precipitate the newly synthesized proteins. c. Collect the precipitate by filtration through glass fiber filters. d. Wash the filters with 5% TCA and then with ethanol. e. Dry the filters and place them in scintillation vials with scintillation fluid. f. Measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Plot the percentage of inhibition (relative to the no-drug control) against the concentration of this compound. b. Determine the IC50 value, the concentration at which protein synthesis is inhibited by 50%.
70S Initiation Complex Formation Assay
This filter-binding assay directly measures the effect of this compound on the formation of the 70S initiation complex.
Materials:
-
Purified 70S ribosomes from E. coli
-
[35S]-fMet-tRNAfMet
-
mRNA with a Shine-Dalgarno sequence and an AUG start codon
-
Initiation factors (IF1, IF2, IF3)
-
GTP
-
This compound stock solution
-
Binding buffer (e.g., Tris-HCl pH 7.5, MgCl2, NH4Cl, DTT)
-
Wash buffer (same as binding buffer)
-
Nitrocellulose filters
-
Scintillation counter
Procedure:
-
Reaction Assembly: a. In a microcentrifuge tube, combine 70S ribosomes, mRNA, initiation factors, and GTP in the binding buffer. b. Add varying concentrations of this compound. c. Initiate the reaction by adding [35S]-fMet-tRNAfMet.
-
Incubation: a. Incubate the reaction mixture at 37°C for 15-20 minutes to allow for complex formation.
-
Filter Binding: a. Pre-soak nitrocellulose filters in wash buffer. b. Filter the reaction mixtures through the pre-soaked filters under vacuum. c. Wash each filter with cold wash buffer to remove unbound radiolabeled tRNA.
-
Quantification and Analysis: a. Dry the filters and measure the retained radioactivity using a scintillation counter. b. Calculate the percentage of inhibition of 70S initiation complex formation at each this compound concentration relative to the no-drug control. c. Determine the IC50 value from a dose-response curve.
Ribosomal Translocation Inhibition Assay
This assay assesses the effect of this compound on the EF-G-mediated movement of peptidyl-tRNA from the A-site to the P-site of the ribosome.
Materials:
-
Pre-translocation ribosomal complexes (70S ribosome with deacylated tRNA in the P-site and peptidyl-tRNA in the A-site)
-
Elongation Factor G (EF-G)
-
GTP
-
Puromycin
-
This compound stock solution
-
Reaction buffer (similar to the 70S initiation assay buffer)
-
Method for detecting fMet-puromycin (e.g., radiolabeling and extraction)
Procedure:
-
Preparation of Pre-translocation Complexes: a. Incubate 70S ribosomes with mRNA and [35S]-fMet-tRNAfMet to form initiation complexes. b. Add the next aminoacyl-tRNA corresponding to the second codon to form a dipeptidyl-tRNA in the A-site.
-
Translocation Reaction: a. To the pre-translocation complexes, add varying concentrations of this compound. b. Initiate the translocation reaction by adding EF-G and GTP. c. Incubate at 37°C for a short period (e.g., 5-10 minutes) to allow translocation to occur.
-
Puromycin Reaction and Product Detection: a. Add puromycin to the reaction. Puromycin will react with the translocated [35S]-fMet-peptidyl-tRNA in the P-site to form [35S]-fMet-peptidyl-puromycin. b. Stop the reaction and extract the puromycin product (e.g., with ethyl acetate). c. Quantify the amount of product formed using scintillation counting.
-
Data Analysis: a. Calculate the percentage of inhibition of translocation for each concentration of this compound. b. Determine the IC50 value for translocation inhibition.
Conclusion
This compound is a potent inhibitor of bacterial protein synthesis, acting primarily on the initiation phase by preventing the formation of the 70S initiation complex. Its significant in vitro activity, as demonstrated by low MIC and IC50 values, underscores its potential as an antimicrobial agent. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other novel protein synthesis inhibitors. This information is crucial for advancing our understanding of their mechanisms of action and for the development of new therapeutic strategies to combat bacterial infections.
Methodological & Application
Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Determination of Investigational Compounds
Audience: Researchers, scientists, and drug development professionals.
Note: Extensive searches for "PNU-176798" did not yield specific information regarding its antimicrobial activity or established Minimum Inhibitory Concentration (MIC) protocols. The following application notes and protocols are based on established standards for determining the MIC of novel antimicrobial agents and can be adapted for an investigational compound like this compound.
Introduction
The Minimum Inhibitory Concentration (MIC) is a fundamental measure in microbiology, representing the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2][3] This value is crucial for assessing the in vitro activity of novel compounds, guiding drug development, and establishing susceptibility breakpoints. This document provides a detailed protocol for determining the MIC of an investigational compound using the broth microdilution method, in accordance with guidelines from standards organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][4]
Data Presentation
Quantitative results from MIC testing should be organized systematically for clear interpretation and comparison. The following table provides a template for summarizing MIC data for an investigational compound against a panel of bacterial strains.
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Data for an Investigational Compound
| Bacterial Strain | ATCC Number | Compound | MIC (µg/mL) | Quality Control Range (µg/mL) | Interpretation |
| Staphylococcus aureus | 29213 | Investigational | 0.5 | 0.25 - 1 | Susceptible |
| Escherichia coli | 25922 | Investigational | 4 | 2 - 8 | Intermediate |
| Pseudomonas aeruginosa | 27853 | Investigational | >64 | 8 - 32 | Resistant |
| Enterococcus faecalis | 29212 | Investigational | 1 | 0.5 - 2 | Susceptible |
| Streptococcus pneumoniae | 49619 | Investigational | 0.06 | 0.03 - 0.12 | Susceptible |
Note: The interpretation of MIC values (Susceptible, Intermediate, Resistant) is typically established through further clinical and pharmacological data and is not determined solely by the in vitro MIC value.
Experimental Protocol: Broth Microdilution MIC Assay
This protocol details the steps for determining the MIC of an investigational compound against rapidly growing aerobic bacteria.[4][5]
Materials
-
Investigational compound (e.g., this compound) stock solution of known concentration
-
Bacterial strains (e.g., ATCC quality control strains)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Micropipettes and sterile tips
-
Incubator (35°C ± 2°C)
Preparation of Reagents and Inoculum
-
Compound Preparation: Prepare a stock solution of the investigational compound in a suitable solvent. Further dilutions should be made in CAMHB to achieve the desired concentration range for testing.[5]
-
Bacterial Culture: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. Inoculate a tube of sterile broth and incubate at 35°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Inoculum Standardization: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[5]
Assay Procedure
-
Plate Preparation: Add 50 µL of CAMHB to all wells of a 96-well microtiter plate, except for the first column.
-
Serial Dilution: Add 100 µL of the highest concentration of the investigational compound (in CAMHB) to the first well of each row. Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 50 µL from the tenth well. The eleventh well will serve as a growth control (no compound), and the twelfth well can be a sterility control (no bacteria).
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
Determination of MIC
The MIC is the lowest concentration of the investigational compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm. The MIC is the well with the lowest compound concentration that has an OD comparable to the negative control.
Experimental Workflow and Signaling Pathways
As no specific mechanism of action for "this compound" as an antimicrobial has been identified, a diagram illustrating the experimental workflow for the MIC determination is provided below.
Caption: Workflow for MIC determination by broth microdilution.
Quality Control
To ensure the accuracy and reproducibility of MIC results, it is essential to include quality control (QC) strains with known MIC values for the class of compound being tested (if available) or for standard antibiotics. The obtained MIC values for the QC strains should fall within the acceptable ranges established by CLSI or EUCAST.[6] Common QC strains include E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853, E. faecalis ATCC 29212, and S. pneumoniae ATCC 49619.[6]
References
- 1. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. EUCAST: MIC Determination [eucast.org]
- 5. DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MIC Quality Control Guidelines and Disk Diffusion Test Optimization for CEM-101, a Novel Fluoroketolide - PMC [pmc.ncbi.nlm.nih.gov]
PNU-176798 In Vitro Assay Compendium: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-176798 is an antimicrobial agent that demonstrates potent inhibitory activity against a wide spectrum of gram-positive and anaerobic bacteria by targeting protein synthesis.[1] This document provides detailed application notes and experimental protocols for the in vitro evaluation of this compound. The included methodologies are designed to enable researchers to effectively characterize the compound's mechanism of action and quantify its inhibitory potency against key steps in bacterial translation.
Mechanism of Action
This compound exerts its antimicrobial effect by binding to the bacterial 70S ribosome and disrupting multiple stages of protein synthesis. The primary mechanism involves the inhibition of the binding of formylmethionyl-transfer RNA (fMet-tRNA) to the 70S initiation complex. Additionally, this compound has been shown to block the overall translation process, inhibit the peptidyl transferase reaction, and impede the EF-G-mediated translocation of fMet-tRNA.
Quantitative Data Summary
The following table summarizes the reported in vitro inhibitory activities of this compound against various processes in bacterial protein synthesis.
| Assay | Target Organism/System | Parameter | Value |
| Minimum Inhibitory Concentration | E. coli | MIC | 1.4 µM |
| fMet-tRNA Binding to 70S Ribosomes | Cell-free | IC50 | 32 µM |
| In Vitro Translation | Cell-free | IC50 | 0.53 µM |
| 70S Initiation Complex Formation | Cell-free | IC50 | 32 µM |
| Peptidyl Transferase Activity | Cell-free | IC50 | 40 µM |
| EF-G Mediated Translocation | Cell-free | IC50 | 8 µM |
Signaling Pathway
Caption: this compound mechanism of action on bacterial protein synthesis.
Experimental Protocols
In Vitro Transcription-Translation (IVTT) Inhibition Assay
This assay measures the overall inhibitory effect of this compound on coupled transcription and translation in a bacterial cell-free extract. A reporter gene, such as firefly luciferase, is used for convenient and sensitive detection of protein synthesis.
Materials:
-
E. coli S30 cell-free extract
-
Plasmid DNA encoding firefly luciferase under a bacterial promoter (e.g., T7)
-
Amino acid mixture
-
ATP and GTP solution
-
This compound stock solution (in DMSO)
-
Luciferase assay reagent
-
96-well microplate, opaque
-
Luminometer
Protocol:
-
Prepare a master mix containing the E. coli S30 extract, amino acids, ATP, GTP, and the luciferase plasmid DNA according to the manufacturer's instructions.
-
Serially dilute this compound in DMSO to achieve a range of desired concentrations.
-
Add 1 µL of each this compound dilution to individual wells of the 96-well plate. Include a DMSO-only control (vehicle control) and a no-plasmid control (background).
-
Add the master mix to each well to initiate the reaction. The final volume should be between 25-50 µL.
-
Incubate the plate at 37°C for 1-2 hours.
-
Allow the plate to cool to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the In Vitro Transcription-Translation (IVTT) Inhibition Assay.
Ribosome Binding Assay
This assay determines the ability of this compound to compete with a radiolabeled ligand for binding to the 70S ribosome. This protocol is a representative example and may require optimization based on the specific radiolabeled ligand used.
Materials:
-
Purified bacterial 70S ribosomes
-
Radiolabeled ligand known to bind to the ribosome (e.g., [³H]-dihydrostreptomycin or a custom synthesized radiolabeled analog of a known ribosome-binding antibiotic)
-
This compound stock solution
-
Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 100 mM NH₄Cl, 2 mM DTT)
-
Wash buffer (Binding buffer with lower salt concentration)
-
Glass fiber filters
-
Scintillation fluid
-
96-well filter plate
-
Vacuum manifold
-
Scintillation counter
Protocol:
-
Prepare serial dilutions of this compound in the binding buffer.
-
In a 96-well plate, combine the 70S ribosomes, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and the various concentrations of this compound.
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known non-radiolabeled competitor).
-
Incubate the plate at 37°C for 30-60 minutes to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
Calculate the specific binding for each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for the Ribosome Binding Assay.
Peptidyl Transferase Inhibition Assay (Puromycin Reaction)
This assay measures the inhibition of the peptidyl transferase activity of the ribosome by monitoring the transfer of a radiolabeled amino acid from a charged tRNA to puromycin.
Materials:
-
Purified bacterial 70S ribosomes
-
Poly(U) mRNA
-
N-acetyl-[³H]-Phe-tRNA
-
Puromycin
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂)
-
This compound stock solution
-
Ethyl acetate
-
Scintillation fluid
-
Microcentrifuge tubes
-
Scintillation counter
Protocol:
-
Pre-incubate 70S ribosomes with Poly(U) mRNA and N-acetyl-[³H]-Phe-tRNA in the reaction buffer at 37°C for 15 minutes to form the ribosomal complex with the radiolabeled peptidyl-tRNA in the P-site.
-
Prepare serial dilutions of this compound.
-
Add the this compound dilutions to the pre-incubated ribosomal complexes and incubate for a further 10 minutes.
-
Initiate the peptidyl transferase reaction by adding puromycin.
-
Incubate for 5-15 minutes at 37°C.
-
Terminate the reaction by adding a high concentration of unlabeled puromycin or by changing the buffer conditions (e.g., adding EDTA).
-
Extract the N-acetyl-[³H]-Phe-puromycin product into ethyl acetate by vigorous vortexing followed by centrifugation. The unreacted N-acetyl-[³H]-Phe-tRNA will remain in the aqueous phase.
-
Take an aliquot of the ethyl acetate (organic) phase and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Caption: Workflow for the Peptidyl Transferase Inhibition Assay.
References
Application Notes and Protocols for Bacterial Cytotoxicity Assays
Topic: PNU-176798 Cytotoxicity Assay in Bacterial Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. The development of novel antimicrobial agents is crucial to combat this challenge. A critical step in the discovery and development of new antibiotics is the in vitro assessment of their efficacy against various bacterial strains. This document provides a detailed protocol for determining the cytotoxicity of a test compound, exemplified by this compound, in bacterial cell lines. The primary method described is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC), a key indicator of a compound's antibacterial potency.[1][2][3][4]
Data Presentation
The antibacterial activity of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] The following table summarizes hypothetical MIC values for this compound against a panel of common pathogenic bacteria, illustrating how such data is presented.
| Bacterial Strain | Gram Stain | This compound MIC (µg/mL) |
| Staphylococcus aureus ATCC 25923 | Gram-positive | 0.5 |
| Enterococcus faecalis ATCC 29212 | Gram-positive | 1 |
| Streptococcus pneumoniae ATCC 49619 | Gram-positive | 0.25 |
| Escherichia coli ATCC 25922 | Gram-negative | 8 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 16 |
| Klebsiella pneumoniae ATCC 700603 | Gram-negative | 4 |
Experimental Protocols
Principle of the Broth Microdilution Assay
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[2][4] This method involves preparing a series of two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target bacterium. After incubation, the plates are visually inspected for bacterial growth, and the MIC is determined as the lowest concentration of the compound that inhibits visible growth.
Materials and Reagents
-
Test compound (e.g., this compound) stock solution
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline solution (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35 ± 2 °C)
-
Pipettes and sterile, disposable tips
Detailed Experimental Procedure
1. Preparation of the Bacterial Inoculum:
- From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the bacterial strain.
- Suspend the colonies in sterile saline solution.
- Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.[2]
- Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
2. Preparation of the Compound Dilutions:
- Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the compound in CAMHB in the 96-well microtiter plate. The typical final volume in each well is 100 µL.
- The concentration range should be chosen to encompass the expected MIC value. A common range is from 64 µg/mL down to 0.06 µg/mL.
- Include a positive control well (no compound, only bacteria and broth) and a negative control well (no bacteria, only broth).
3. Inoculation and Incubation:
- Add the prepared bacterial inoculum to each well (except the negative control) of the microtiter plate.
- The final volume in each well should be 200 µL.
- Seal the plate to prevent evaporation and incubate at 35 ± 2 °C for 16-20 hours in ambient air.
4. Determination of the MIC:
- After incubation, visually inspect the microtiter plate for bacterial growth. Growth is indicated by turbidity or a pellet at the bottom of the well.
- The MIC is the lowest concentration of the test compound at which there is no visible growth.[1]
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Hypothetical Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis
Many effective antibiotics target the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[5][6] The following diagram illustrates a simplified pathway of how a compound like this compound might interfere with this process.
Caption: Inhibition of bacterial cell wall synthesis by this compound.
Conclusion
The broth microdilution assay is a robust and reproducible method for determining the in vitro cytotoxicity of novel compounds against bacterial cell lines. The MIC values obtained from this assay are fundamental for the initial characterization of a compound's antibacterial potential and for guiding further drug development efforts. The protocols and visualizations provided herein offer a comprehensive guide for researchers in the field of antimicrobial discovery.
References
- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of antimicrobial activity [protocols.io]
- 3. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Multidrug-Resistant Bacteria: Their Mechanism of Action and Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
PNU-176798 bacterial growth kinetics assay
Extensive searches for the compound "PNU-176798" have yielded no specific information regarding its chemical structure, mechanism of action, or its application in bacterial growth kinetics assays. As a result, the requested detailed Application Notes and Protocols, including data presentation and experimental methodologies, cannot be generated at this time.
The lack of publically available data on this compound prevents the creation of accurate and reliable scientific documentation. Key information required for such a document includes, but is not limited to:
-
Mechanism of Action: Understanding how a compound inhibits bacterial growth is fundamental to designing relevant assays.
-
Target Spectrum: Identifying the specific bacteria (e.g., Gram-positive, Gram-negative) against which the compound is active is crucial for selecting appropriate test organisms.
-
Physicochemical Properties: Solubility, stability, and other chemical characteristics are essential for preparing stock solutions and conducting experiments.
-
Published Data: Existing research provides the basis for established protocols and expected outcomes, such as IC50 or Minimum Inhibitory Concentration (MIC) values.
Without this foundational information, any attempt to create application notes or protocols would be speculative and not suitable for a scientific audience. Similarly, the generation of signaling pathway diagrams or experimental workflow visualizations is not feasible without an understanding of the compound's biological target and the methods used to study it.
It is possible that this compound is an internal development code for a compound not yet disclosed in public literature, a misidentified compound, or a typographical error. Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the identifier and consult internal documentation or proprietary databases if applicable.
Application Notes and Protocols: PNU-176798 Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
PNU-176798 is an oxazolidinone antimicrobial agent that inhibits bacterial protein synthesis.[1][2] Accurate and consistent preparation of stock solutions is critical for reliable experimental outcomes in microbiological and pharmacological studies. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure their stability and efficacy for in vitro and in vivo research.
Chemical Properties and Solubility
A comprehensive understanding of the physicochemical properties of this compound is essential for the proper preparation of stock solutions. The key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₃FN₄O₃S | [2] |
| Molecular Weight | 360.36 g/mol | [2][3] |
| CAS Number | 428861-91-0 | [2][3] |
| Appearance | Crystalline solid | N/A |
| Solubility | Soluble in DMSO (10 mM) | [2][3] |
Experimental Protocols
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Pre-weighing Preparation: Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation of moisture.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.60 mg of this compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) = Moles
-
0.001 L x 0.01 mol/L = 0.00001 mol
-
Moles x Molecular Weight ( g/mol ) = Mass (g)
-
0.00001 mol x 360.36 g/mol = 0.0036 g = 3.60 mg
-
-
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM solution from 3.60 mg of powder, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C and sonication in an ultrasonic bath can aid in dissolution if necessary.[3]
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[3]
-
Storage Conditions: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
Visualization of Experimental Workflow and Mechanism of Action
The following diagram outlines the key steps for preparing a this compound stock solution.
References
Application Notes and Protocols for Testing PNU-176798 Against Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-176798 is a novel investigational agent with potential antimicrobial properties. These application notes provide a comprehensive set of protocols for the systematic evaluation of this compound against a panel of clinically relevant bacterial isolates. The following sections detail the necessary experimental workflows, from initial susceptibility testing to more complex time-kill kinetics and cytotoxicity assays. The data generated from these protocols will be crucial in determining the antimicrobial spectrum, potency, and potential therapeutic window of this compound.
Data Presentation
Effective evaluation of an antimicrobial candidate requires the systematic collection and clear presentation of quantitative data. The following tables are templates for organizing the experimental results obtained from the protocols described below.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Clinical Isolates
| Clinical Isolate ID | Organism | Source | MIC (µg/mL) |
| CID-001 | Staphylococcus aureus | Blood | |
| CID-002 | Staphylococcus aureus (MRSA) | Wound | |
| CID-003 | Escherichia coli | Urine | |
| CID-004 | Escherichia coli (ESBL) | Urine | |
| CID-005 | Klebsiella pneumoniae | Respiratory | |
| CID-006 | Pseudomonas aeruginosa | Burn | |
| CID-007 | Enterococcus faecalis (VRE) | Blood | |
| CID-008 | Streptococcus pneumoniae | CSF | |
| Control Strain | e.g., ATCC 29213 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Clinical Isolate ID | Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| CID-001 | Staphylococcus aureus | |||
| CID-002 | Staphylococcus aureus (MRSA) | |||
| CID-003 | Escherichia coli | |||
| CID-004 | Escherichia coli (ESBL) | |||
| Control Strain | e.g., ATCC 29213 |
Table 3: Time-Kill Kinetics of this compound Against a Representative Isolate (e.g., S. aureus CID-001)
| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (1x MIC) | Log10 CFU/mL (2x MIC) | Log10 CFU/mL (4x MIC) |
| 0 | ||||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 |
Table 4: Cytotoxicity of this compound on a Mammalian Cell Line (e.g., HepG2)
| This compound Concentration (µg/mL) | Cell Viability (%) |
| 0 (Control) | 100 |
| 1 | |
| 10 | |
| 50 | |
| 100 | |
| 200 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 5 x 10^5 CFU/mL
-
Positive control antibiotic (e.g., vancomycin for Gram-positives, ciprofloxacin for Gram-negatives)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL. The concentration range should be sufficient to determine the MIC (e.g., 0.06 - 128 µg/mL).
-
Prepare a bacterial inoculum in CAMHB and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute the standardized inoculum to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.
-
Add 50 µL of the diluted bacterial inoculum to each well containing the this compound dilutions. This will bring the total volume in each well to 100 µL.
-
Include a growth control well (bacteria in CAMHB without this compound) and a sterility control well (CAMHB only).
-
Incubate the plates at 37°C for 16-20 hours.
-
Determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
Materials:
-
MIC plate from Protocol 1
-
Mueller-Hinton Agar (MHA) plates
-
Sterile saline or PBS
-
Micropipettes and sterile tips
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot-inoculate the aliquots onto MHA plates.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.
Protocol 3: Time-Kill Assay
This assay provides insights into the pharmacodynamics of this compound.[1][2][3]
Materials:
-
Bacterial culture in logarithmic growth phase
-
CAMHB
-
This compound at concentrations of 1x, 2x, and 4x the predetermined MIC
-
Sterile culture tubes
-
MHA plates for colony counting
-
Shaking incubator
Procedure:
-
Prepare a bacterial culture in CAMHB and grow to early to mid-logarithmic phase (approximately 10^6 CFU/mL).
-
Prepare culture tubes with CAMHB containing this compound at 1x, 2x, and 4x the MIC. Also, prepare a growth control tube without the compound.
-
Inoculate each tube with the bacterial culture to a final density of approximately 5 x 10^5 CFU/mL.
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate the dilutions onto MHA plates and incubate at 37°C for 18-24 hours.
-
Count the colonies to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time to generate the time-kill curves.
Protocol 4: Cytotoxicity Assay (e.g., using MTT)
This protocol assesses the effect of this compound on the viability of a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., HepG2, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the 96-well plate with cells at an appropriate density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Visualizations
Hypothetical Signaling Pathway for this compound Action
Caption: Hypothetical signaling pathway of this compound in a bacterial cell.
Experimental Workflow for this compound Evaluation
References
- 1. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Time-kill behavior against eight bacterial species and cytotoxicity of antibacterial monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Oxazolidinone Antibiotics in Animal Models
Disclaimer: Publicly available data on in vivo studies specifically for PNU-176798 is limited. The following application notes and protocols are based on representative studies of other oxazolidinone antibiotics, such as linezolid and AM-7359, and are intended to provide a general framework for researchers, scientists, and drug development professionals.
Introduction
Oxazolidinones are a critical class of synthetic antibiotics effective against a range of gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). They function by inhibiting the initiation of bacterial protein synthesis. Evaluating the in vivo efficacy and pharmacokinetics of novel oxazolidinones, such as this compound, is a crucial step in preclinical development. This document outlines protocols for common animal models used to assess the in vivo activity of these compounds.
Signaling Pathway: Mechanism of Action of Oxazolidinones
Oxazolidinones exert their antibacterial effect by binding to the 50S ribosomal subunit at the peptidyl transferase center, preventing the formation of the initiation complex essential for bacterial protein synthesis.
Caption: Mechanism of action of oxazolidinone antibiotics.
Experimental Protocols
Murine Thigh Infection Model for Staphylococcus aureus
This model is widely used to evaluate the efficacy of antimicrobial agents against localized bacterial infections.
Experimental Workflow:
Caption: Workflow for the murine thigh infection model.
Methodology:
-
Animal Model: Use specific-pathogen-free female ICR/Swiss mice (or similar strain), typically 6 weeks old and weighing 23-27g.
-
Induction of Neutropenia: To create a more susceptible host, mice can be rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg given 4 days before infection and 100 mg/kg given 1 day before infection.[1]
-
Infection: Anesthetize the mice and inject 0.1 mL of a logarithmic-phase culture of S. aureus (e.g., 10^6.3 to 10^7.7 CFU/thigh) into the thigh muscle.[1]
-
Treatment: At a predetermined time post-infection (e.g., 2 hours), administer the oxazolidinone antibiotic via the desired route (e.g., oral gavage, intravenous injection). Dosing can be single or multiple over a 24-hour period.
-
Sample Collection: At the end of the treatment period (e.g., 24 hours post-initial treatment), euthanize the mice.
-
Bacterial Load Determination: Aseptically remove the thigh muscle, homogenize it in a suitable buffer (e.g., sterile saline), and perform serial dilutions. Plate the dilutions onto appropriate agar (e.g., Mueller-Hinton or blood agar) and incubate for 24-48 hours to determine the number of colony-forming units (CFU) per gram of tissue.
Murine Systemic Infection (Organ Burden) Model
This model assesses the ability of an antibiotic to clear a systemic infection.
Methodology:
-
Animal Model: As described above.
-
Infection: Administer a lethal or sub-lethal dose of S. aureus via intraperitoneal injection.
-
Treatment: Initiate treatment with the oxazolidinone at a specified time post-infection.
-
Endpoint: The primary endpoint can be survival over a period (e.g., 7-14 days) or determination of bacterial load in key organs (e.g., kidneys, spleen, liver) at a specific time point.
-
Organ Bacterial Load: If assessing organ burden, euthanize the animals, aseptically harvest the organs, homogenize, and plate serial dilutions to determine CFU/gram of tissue.
Data Presentation
The following tables present representative data from studies on oxazolidinone antibiotics.
Table 1: In Vitro and In Vivo Efficacy of Representative Oxazolidinones against S. aureus
| Compound | Strain | MIC (µg/mL) | 50% Effective Dose (ED50) (mg/kg) | Route of Administration | Animal Model |
| DuP 721 | S. aureus | 1 - 4 | 2 - 10 | Oral or Parenteral | Mouse |
| DuP 105 | S. aureus | 4 - 16 | 9 - 23 | Oral or Parenteral | Mouse |
| Linezolid | S. aureus | 1.0 - 4.0 | Not Reported | Oral or Parenteral | Mouse |
| AM 7359 | MSSA | Not Reported | N/A (equally efficacious to linezolid) | Not Specified | Mouse Organ Burden |
| AM 7359 | MRSA | Not Reported | N/A (equally efficacious to linezolid) | Not Specified | Mouse Localized Infection |
| AM 7359 | LR-MRSA | Not Reported | 8-fold more efficacious than linezolid | Not Specified | Mouse Localized Infection |
Data compiled from multiple sources.[2][3][4]
Table 2: Pharmacokinetic Parameters of Linezolid in Mice
| Dose (mg/kg) | Peak Dose (µg/mL) | Elimination Half-life (h) |
| 20 | 0.68 | 1.02 |
| 80 | 0.71 | 1.00 |
Data from a study in neutropenic mice.[1]
Conclusion
The in vivo animal models described provide a robust framework for evaluating the efficacy of new oxazolidinone antibiotics like this compound. The murine thigh infection model is particularly useful for assessing activity against localized infections and is sensitive to differences in efficacy against resistant strains. Systemic infection models are crucial for understanding the compound's ability to control bacteremia and prevent mortality. Pharmacokinetic studies in these models are essential for correlating drug exposure with antibacterial effect. Researchers should adapt these general protocols to the specific characteristics of the test compound and the research questions being addressed.
References
- 1. In Vivo Pharmacodynamics of a New Oxazolidinone (Linezolid) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Efficacy of a Novel Oxazolidinone Compound in Two Mouse Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo efficacy of a novel oxazolidinone compound in two mouse models of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxazolidinones, a new class of synthetic antibacterial agents: in vitro and in vivo activities of DuP 105 and DuP 721 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent MIC Results
Disclaimer: Information regarding the specific compound PNU-176798 is not publicly available. This guide provides a comprehensive framework for troubleshooting inconsistent Minimum Inhibitory Concentration (MIC) results for antibacterial compounds in general. The principles and protocols outlined below are based on established microbiological standards and practices.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in MIC testing?
Inconsistent MIC results can arise from a variety of factors, which can be broadly categorized as technical, biological, and reagent-related. Minor variations in experimental methodology can lead to significant differences in MIC values.[1] Key contributors include:
-
Inoculum Preparation: The density of the bacterial suspension is critical. A higher than intended inoculum can lead to falsely elevated MICs, while a lower inoculum may result in falsely low MICs.
-
Media Composition: The pH, nutrient content, and presence of interfering substances in the growth medium can significantly impact the activity of the antimicrobial agent and the growth of the microorganism.[2]
-
Incubation Conditions: Variations in incubation time, temperature, and atmospheric conditions (e.g., CO2 levels) can affect both the growth rate of the organism and the stability of the compound being tested.[1][2]
-
Reading of Results: The subjective nature of visually determining growth inhibition can lead to inter-operator variability.
Q2: How much variation in MIC results is considered acceptable?
For most standard MIC assays, a variation of plus or minus one two-fold dilution is generally considered acceptable. For example, if the expected MIC is 4 µg/mL, results of 2 µg/mL, 4 µg/mL, and 8 µg/mL would typically be within the acceptable range. Larger deviations warrant a thorough investigation of the experimental procedure.
Q3: Can the specific bacterial strain I'm using affect MIC consistency?
Absolutely. Different strains of the same bacterial species can exhibit varying susceptibility to an antimicrobial agent due to genetic differences.[2] It is also crucial to ensure the purity of the bacterial culture, as contamination with a different organism can lead to erroneous results.
Q4: Does the method of MIC determination (e.g., broth microdilution vs. agar dilution) impact the results?
Yes, different MIC testing methods can yield slightly different results. While both are standard methods, they have inherent differences in procedure and interpretation. It is important to be consistent with the method used throughout a study to ensure comparability of results.
Troubleshooting Guides
This section provides a more detailed approach to resolving specific issues you may encounter during your experiments.
Issue 1: Higher than Expected MIC Values
Q: My MIC values for this compound are consistently higher than the expected range. What could be the cause?
A: Several factors could contribute to unexpectedly high MIC values:
-
Inoculum Density Too High: An excessively dense bacterial inoculum can overwhelm the antimicrobial agent, leading to apparent resistance.
-
Troubleshooting Step: Verify your method for preparing and standardizing the inoculum (e.g., McFarland standards, spectrophotometer readings). Ensure you are using the correct final inoculum concentration in the assay.
-
-
Compound Degradation: this compound may be unstable under the experimental conditions.
-
Troubleshooting Step: Review the stability information for the compound. Consider preparing fresh stock solutions for each experiment. Assess the impact of media components and pH on compound stability.
-
-
Bacterial Resistance: The bacterial strain may have acquired resistance to the compound.
-
Troubleshooting Step: Perform quality control testing with a reference strain with a known MIC for this compound. If possible, sequence key resistance-associated genes in your test strain.
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Incorrect Plate Reading Time: Reading the results too late can lead to breakthrough growth and an overestimation of the MIC.[1]
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Troubleshooting Step: Adhere strictly to the recommended incubation and reading times for the specific assay and organism.
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Issue 2: Lower than Expected MIC Values
Q: My MIC values for this compound are consistently lower than the expected range. What should I investigate?
A: Falsely low MICs can be caused by:
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Inoculum Density Too Low: An insufficient number of bacteria may be inhibited by very low concentrations of the compound.
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Troubleshooting Step: Re-evaluate your inoculum preparation and quantification methods to ensure you are meeting the target concentration.
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Compound Potentiation: Components of the test medium may be enhancing the activity of this compound.
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Troubleshooting Step: Review the composition of your media. If possible, test the compound in a different standard medium to see if the MIC changes.
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Incorrect Endpoint Reading: Reading the plates too early, before visible growth is apparent in the control wells, can lead to an underestimation of the MIC.
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Troubleshooting Step: Ensure adequate growth has occurred in the positive control wells before reading the results.
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Data Presentation: Factors Affecting MIC Results
| Factor | Potential Impact on MIC | Mitigation Strategy |
| Inoculum Concentration | High inoculum can increase MIC; low inoculum can decrease MIC. | Standardize inoculum using McFarland standards or a spectrophotometer. |
| Growth Medium | pH, cation concentration, and nutrient levels can alter compound activity and bacterial growth.[2] | Use recommended, standardized media (e.g., Mueller-Hinton Broth). Ensure pH is within the specified range. |
| Incubation Time | Prolonged incubation can lead to higher MICs due to compound degradation or bacterial regrowth.[1] | Adhere to standardized incubation times as per CLSI or EUCAST guidelines. |
| Incubation Temperature | Sub-optimal temperatures can slow bacterial growth, potentially lowering the apparent MIC. | Maintain a calibrated incubator at the recommended temperature (e.g., 35 ± 2 °C). |
| Atmosphere | Presence or absence of O2 or CO2 can affect the growth of certain bacteria and the activity of some compounds. | Use appropriate atmospheric conditions for the organism being tested (e.g., aerobic, anaerobic, CO2-enriched). |
| Compound Stock Solution | Improper storage or repeated freeze-thaw cycles can lead to degradation and loss of potency. | Prepare fresh stock solutions regularly, aliquot, and store at the recommended temperature. |
| Plate Reading | Subjective interpretation of "no growth" can lead to variability. | Use a standardized light source and reading method. Consider using a microplate reader for quantitative analysis.[2] |
Experimental Protocols
Broth Microdilution MIC Assay
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Preparation of Antimicrobial Agent:
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Prepare a stock solution of this compound in a suitable solvent.
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Perform two-fold serial dilutions of the compound in a 96-well microtiter plate using appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth). The final volume in each well should be 50 µL.
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Inoculum Preparation:
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From a fresh culture (18-24 hours old), select several colonies and suspend them in saline or broth.
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Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
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Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
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Inoculation:
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Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
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Controls:
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Growth Control: A well containing only broth and inoculum (no compound).
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Sterility Control: A well containing only broth.
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Incubation:
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Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.
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-
Reading Results:
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The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
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Agar Dilution MIC Assay
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Preparation of Agar Plates:
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Prepare a series of agar plates (e.g., Mueller-Hinton Agar) each containing a different concentration of this compound.
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The compound is added to the molten agar before it is poured into the plates.
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Include a drug-free control plate.
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Inoculum Preparation:
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Prepare an inoculum suspension equivalent to a 0.5 McFarland standard as described for broth microdilution.
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Inoculation:
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Using an inoculum-replicating apparatus, spot a defined volume of the inoculum onto the surface of each agar plate. This should deliver approximately 10^4 CFU per spot.
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-
Incubation:
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Allow the inoculum spots to dry, then invert the plates and incubate at 35 ± 2 °C for 16-20 hours.
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-
Reading Results:
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The MIC is the lowest concentration of the compound that inhibits visible growth on the agar.
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Mandatory Visualizations
References
PNU-176798 Technical Support Center: Troubleshooting Solubility Issues in Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with PNU-176798 in cell culture media.
Troubleshooting Guides
This section offers step-by-step guidance to resolve common precipitation issues with this compound in your experiments.
Issue: Precipitate Forms Immediately Upon Dilution of this compound Stock Solution into Culture Media
This is a common phenomenon known as "solvent shift," where a compound that is soluble in a high-concentration organic solvent (like DMSO) precipitates when introduced into an aqueous environment like culture medium.
| Potential Cause | Recommended Solution |
| High Stock Concentration | Prepare a lower concentration stock solution of this compound in DMSO. While this may require adding a larger volume to your media, it can prevent the compound from crashing out of solution. |
| Rapid Dilution | Add the this compound DMSO stock solution to your pre-warmed (37°C) culture medium dropwise while gently swirling or vortexing the medium. This gradual introduction helps to avoid localized high concentrations that can lead to immediate precipitation. |
| Final DMSO Concentration | Ensure the final concentration of DMSO in your culture medium is at a level well-tolerated by your specific cell line, typically below 0.5%. High concentrations of DMSO can be cytotoxic. |
| Media Temperature | Always use culture medium that has been pre-warmed to 37°C before adding the this compound stock solution. Some compounds have lower solubility at cooler temperatures. |
Issue: Cloudiness or Precipitate Appears in the Culture Vessel Hours or Days After Treatment
This delayed precipitation can be caused by several factors related to the stability of this compound in the complex environment of the culture medium over time.
| Potential Cause | Recommended Solution |
| Compound Instability in Media | This compound may degrade or interact with components in the culture medium over extended incubation periods. Consider refreshing the medium with freshly prepared this compound at regular intervals for long-term experiments. |
| Interaction with Serum Proteins | If using serum-supplemented media, this compound may bind to proteins, leading to aggregation and precipitation. Consider reducing the serum concentration if your experimental design allows, or test the solubility in a serum-free version of your medium. |
| pH Changes in Media | As cells metabolize, the pH of the culture medium can change, potentially affecting the solubility of this compound. Ensure your incubator's CO2 levels are stable and that the medium is properly buffered. |
| Saturation Point Exceeded | The concentration of this compound used may be at or above its saturation point in the specific culture medium. Perform a dose-response curve to determine the optimal, non-precipitating concentration range for your experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is reported to be soluble in DMSO.[1] It is recommended to prepare a concentrated stock solution in 100% DMSO and then dilute it into your aqueous culture medium.
Q2: Is there any quantitative data on the solubility of this compound in aqueous solutions or specific culture media?
Q3: What is the recommended storage and stability for this compound stock solutions?
A3: For long-term storage, it is advisable to store the this compound stock solution in DMSO in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. The stability of this compound in culture media at 37°C for extended periods has not been specifically reported and may need to be determined empirically for long-term experiments.
Q4: How can I perform an antimicrobial susceptibility test with this compound if it precipitates in the broth?
A4: For antimicrobial susceptibility testing, such as determining the Minimum Inhibitory Concentration (MIC), you can use a broth microdilution method. To minimize precipitation, you can try adding a small amount of DMSO (up to 1% of the final volume) to the broth to aid in solubilization. Always include a vehicle control (broth with the same concentration of DMSO) to ensure the solvent itself does not affect bacterial growth.
Experimental Protocols
Protocol for Preparing this compound Working Solution in Cell Culture Media
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Prepare Stock Solution:
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Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the powder is completely dissolved by vortexing. Gentle warming to 37°C can aid dissolution.
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Pre-warm Culture Media:
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Warm the desired volume of your cell culture medium (e.g., DMEM, RPMI-1640) to 37°C in a water bath.
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Serial Dilution (Recommended):
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Perform a serial dilution of the this compound DMSO stock solution to create an intermediate stock at a lower concentration. This helps in reducing the solvent shift effect.
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For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM intermediate stock.
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Addition to Culture Media:
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Slowly add the required volume of the this compound stock (or intermediate stock) to the pre-warmed culture medium while gently swirling the medium. Do not add the medium to the concentrated drug stock.
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Ensure the final DMSO concentration in the culture medium is below the cytotoxic level for your cells (typically <0.5%).
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Final Check:
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Visually inspect the final working solution for any signs of precipitation or cloudiness before adding it to your cells.
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Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for troubleshooting solubility issues.
Caption: this compound inhibits bacterial protein synthesis by targeting the 50S ribosomal subunit.
Caption: A logical workflow to troubleshoot and resolve this compound precipitation issues.
References
Technical Support Center: Optimizing PNU-176798 Concentration for Bacterial Culture
Welcome to the technical support center for PNU-176798. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound for bacterial culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an antimicrobial agent that is effective against a wide spectrum of Gram-positive and anaerobic bacteria.[1] Its primary mechanism of action is the inhibition of bacterial protein synthesis. Specifically, it targets the initiation phase of translation by preventing the binding of formyl-methionyl-transfer RNA (fMet-tRNA) to the 70S ribosome.[1]
Q2: What is the spectrum of activity for this compound?
This compound is primarily active against Gram-positive and anaerobic bacteria. While comprehensive public data on its full spectrum of activity is limited, a minimum inhibitory concentration (MIC) of 1.4 μM has been reported for Escherichia coli.[1]
Q3: How should I prepare a stock solution of this compound?
To prepare a stock solution, it is recommended to dissolve this compound in a suitable organic solvent such as dimethyl sulfoxide (DMSO) before further dilution in the desired aqueous-based bacterial culture medium.
Q4: What is a typical starting concentration range for this compound in a bacterial culture experiment?
A typical starting point for determining the optimal concentration of a new antimicrobial agent is to perform a broth microdilution assay with a broad range of concentrations. Based on the reported MIC for E. coli of 1.4 μM, a starting range could encompass several dilutions above and below this value (e.g., from 0.1 μM to 100 μM).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No inhibition of bacterial growth at expected concentrations. | 1. Incorrect stock solution concentration: Errors in weighing the compound or calculating the dilution. 2. Compound instability: this compound may have degraded in the stock solution or culture medium. 3. Bacterial resistance: The bacterial strain being tested may be resistant to this compound. 4. High inoculum density: The number of bacteria in the inoculum may be too high for the tested concentrations of the compound to be effective. | 1. Verify stock solution: Prepare a fresh stock solution, carefully checking all calculations and measurements. 2. Assess stability: Prepare fresh dilutions for each experiment and consider performing a stability study of this compound in your specific culture medium. 3. Use a quality control strain: Include a known susceptible bacterial strain in your experiments to validate the activity of the compound. 4. Standardize inoculum: Ensure your bacterial inoculum is prepared to the recommended density (e.g., using a McFarland standard). |
| Precipitation of this compound in the culture medium. | 1. Poor solubility: The concentration of this compound may exceed its solubility limit in the aqueous culture medium. 2. Interaction with media components: Components of the culture medium may be causing the compound to precipitate. | 1. Adjust solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve this compound is kept low (typically ≤1%) in the final culture volume. 2. Test different media: If precipitation persists, consider testing the solubility of this compound in different types of bacterial culture broth. |
| Inconsistent or variable MIC results. | 1. Inconsistent inoculum preparation: Variations in the starting bacterial density will affect the MIC. 2. Pipetting errors: Inaccurate serial dilutions will lead to incorrect final concentrations. 3. Variable incubation conditions: Fluctuations in temperature or incubation time can affect bacterial growth and compound activity. | 1. Standardize inoculum preparation: Use a spectrophotometer or McFarland standards to ensure a consistent starting bacterial concentration for each experiment. 2. Calibrate pipettes: Ensure all pipettes are properly calibrated. Use fresh tips for each dilution. 3. Maintain consistent incubation: Use a calibrated incubator and ensure a consistent incubation time for all experiments. |
Experimental Protocols
Protocol for Determining the Minimum Inhibitory Concentration (MIC) of this compound using Broth Microdilution
This protocol is a general guideline and should be optimized for your specific bacterial strain and laboratory conditions.
Materials:
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This compound
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Dimethyl sulfoxide (DMSO)
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Sterile 96-well microtiter plates
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Appropriate bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)
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Bacterial culture in logarithmic growth phase
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Sterile pipette tips and reservoirs
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Multichannel pipette
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Incubator
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Microplate reader (optional)
Procedure:
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Stock Solution Preparation:
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Prepare a 10 mM stock solution of this compound in DMSO. For example, if the molecular weight of this compound is 500 g/mol , dissolve 5 mg in 1 mL of DMSO.
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Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
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Preparation of Working Solutions:
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Perform serial two-fold dilutions of the this compound stock solution in the appropriate sterile culture medium to create a range of working concentrations. It is important to maintain a consistent, low percentage of DMSO (e.g., 1%) across all wells to avoid solvent effects on bacterial growth.
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Inoculum Preparation:
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From an overnight culture, inoculate fresh broth and grow the bacteria to the logarithmic phase (typically 2-6 hours).
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Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.
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Dilute this suspension in the culture medium to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
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Plate Setup:
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Add 100 µL of the appropriate this compound working solution to each well of a 96-well plate.
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Add 100 µL of the prepared bacterial inoculum to each well.
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Include the following controls:
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Growth Control: Wells containing 100 µL of culture medium with the same concentration of DMSO as the test wells and 100 µL of the bacterial inoculum.
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Sterility Control: Wells containing 200 µL of sterile culture medium only.
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Incubation:
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Cover the plate and incubate at the optimal temperature for the specific bacterium (e.g., 37°C) for 16-20 hours.
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Determining the MIC:
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The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.
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Visualizations
Signaling Pathway: Inhibition of Bacterial Protein Synthesis Initiation
References
avoiding PNU-176798 precipitation in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the precipitation of PNU-176798 in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is an antimicrobial agent that functions by inhibiting protein synthesis in a wide range of gram-positive and anaerobic bacteria. Its primary mode of action is targeting the bacterial 70S ribosome, thereby blocking translation. Like many small molecule inhibitors, this compound can exhibit poor solubility in aqueous solutions, which are commonly used in biological assays. This limited solubility can lead to precipitation, resulting in inaccurate compound concentrations and unreliable experimental outcomes.
Q2: My this compound solution, prepared from a DMSO stock, is precipitating when I dilute it in my aqueous experimental buffer. What are the initial troubleshooting steps?
Precipitation upon dilution of a DMSO stock in aqueous media is a common challenge with hydrophobic compounds. Here are immediate steps to troubleshoot this issue:
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Visual Inspection: Carefully examine your diluted solution for any signs of cloudiness, particulates, or visible precipitate.
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Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible while maintaining the solubility of this compound. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is crucial to determine the specific tolerance of your experimental system.
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Gentle Warming and Sonication: After dilution, gently warm the solution to 37°C and use a bath sonicator for 5-10 minutes. This can help to redissolve small amounts of precipitate.
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Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the pre-warmed aqueous buffer. This gradual change in solvent polarity can often prevent the compound from crashing out of solution.
Q3: What are the recommended solvents for preparing a high-concentration stock solution of this compound?
Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It has been shown to be soluble in DMSO at a concentration of 10 mM.
Q4: How should I store my this compound stock solution to prevent precipitation and degradation?
For optimal stability, store your this compound stock solution at -20°C or -80°C. It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation over time.
Troubleshooting Guide
This guide provides a more in-depth approach to resolving this compound precipitation issues.
Issue: Persistent Precipitation of this compound in Aqueous Buffer
If the initial troubleshooting steps are unsuccessful, consider the following strategies:
Solubility Data Summary
While specific quantitative solubility data for this compound in various aqueous buffers is limited in publicly available literature, the following table provides general solubility information and recommendations.
| Solvent/System | Solubility | Recommendations & Remarks |
| DMSO | 10 mM | Recommended for primary stock solution preparation. |
| Aqueous Buffers (e.g., PBS, Cell Culture Media) | Sparingly Soluble | Prone to precipitation upon direct dilution from high-concentration DMSO stock. Final DMSO concentration should be minimized. |
| DMSO/Aqueous Buffer Mixtures | Variable | Solubility is dependent on the final percentage of DMSO. A stepwise dilution is recommended. |
| Aqueous Buffers with Co-solvents (e.g., Ethanol, Propylene Glycol) | Potentially Improved | The use of a water-miscible organic co-solvent may enhance solubility. Empirical testing is required to determine the optimal co-solvent and its concentration. |
Experimental Workflow for Troubleshooting Precipitation
This workflow outlines a systematic approach to identifying and resolving precipitation issues.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
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Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Dissolution: Vortex the solution thoroughly. If necessary, gently warm the tube to 37°C and sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
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Visual Confirmation: Visually inspect the solution to ensure no particulate matter is present.
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Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, light-protected tubes and store at -20°C or -80°C.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination - Broth Microdilution Method
This protocol is a general guideline and should be optimized for the specific bacterial strain and experimental conditions.
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Prepare Inoculum:
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From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
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Inoculate the colonies into a sterile broth medium (e.g., Mueller-Hinton Broth).
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Incubate at the optimal temperature and time for the bacterium until the culture reaches the mid-logarithmic phase of growth.
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Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
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Dilute the adjusted suspension in the broth to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).
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Prepare this compound Dilutions:
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Perform a serial two-fold dilution of the this compound stock solution in the appropriate broth medium in a 96-well microtiter plate.
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Ensure the final volume in each well is consistent (e.g., 50 µL).
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Inoculation:
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Add an equal volume (e.g., 50 µL) of the standardized bacterial inoculum to each well containing the this compound dilution.
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Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
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Incubation:
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Cover the plate and incubate at the appropriate temperature for 16-20 hours.
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Determine MIC:
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The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
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Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound exerts its antimicrobial effect by targeting the bacterial 70S ribosome, a critical component of protein synthesis.
controlling for solvent effects in PNU-176798 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PNU-176798. The information is designed to help control for solvent effects and address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an antimicrobial agent that is effective against a broad spectrum of gram-positive and anaerobic bacteria.[1][2] Its primary mechanism of action is the inhibition of bacterial protein synthesis.[1][2] By targeting this essential cellular process, this compound impedes bacterial growth and viability.
Q2: What is the known solubility of this compound?
Q3: How should I prepare a stock solution of this compound?
Given its known solubility, it is recommended to prepare a primary stock solution of this compound in high-quality, anhydrous DMSO.[3] To ensure complete dissolution, vortex the solution thoroughly.
Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?
The final concentration of DMSO in cell culture media should be kept as low as possible, typically below 0.5%, to avoid solvent-induced toxicity.[4] However, the optimal concentration depends on the cell type and the specific assay being performed. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q5: How can I determine the stability of this compound in my experimental buffer?
The stability of this compound in aqueous solutions is not well-documented. To determine its stability, you can perform a time-course experiment. Incubate this compound in your assay buffer at the desired temperature for different durations (e.g., 0, 2, 4, 8, 24 hours). At each time point, measure the remaining concentration of the active compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Solutions
Possible Cause: this compound, like many organic molecules, may have poor aqueous solubility, leading to precipitation when diluted from a DMSO stock into an aqueous buffer or cell culture medium.
Recommended Solutions:
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Optimize Solvent Concentration: Ensure the final concentration of DMSO is sufficient to maintain solubility, but below the toxic threshold for your cells.
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Incremental Dilution: Instead of a single large dilution, perform serial dilutions of the DMSO stock into your aqueous medium with vigorous vortexing at each step to facilitate mixing.
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Pre-warm Aqueous Medium: Adding the DMSO stock to a pre-warmed aqueous solution can sometimes improve solubility.
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Sonication: Briefly sonicating the final diluted solution can help to dissolve any small precipitates.
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Use of Pluronic F-68: In some cases, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 (typically at 0.01-0.1%) to the final solution can help to maintain the solubility of hydrophobic compounds.
Issue 2: Inconsistent or No Antimicrobial Activity
Possible Cause: This could be due to several factors including compound instability, improper inoculum preparation, or issues with the assay medium.
Recommended Solutions:
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Verify Compound Integrity: Ensure your this compound stock solution has been stored correctly (typically at -20°C or -80°C, protected from light and moisture) and has not undergone multiple freeze-thaw cycles.
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Check Inoculum Density: Prepare the bacterial inoculum to the correct density (e.g., 0.5 McFarland standard for susceptibility testing) to ensure reproducible results.
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Media Compatibility: Verify that the components of your growth medium do not interfere with the activity of this compound.
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pH of the Medium: Ensure the pH of the assay medium is within the optimal range for both bacterial growth and compound activity.
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Include Positive and Negative Controls: Always include a known effective antibiotic as a positive control and a vehicle-only (DMSO) as a negative control.
Data Presentation
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Known Solubility | Recommended Maximum Final Concentration in Assay |
| DMSO | 10 mM[3] | < 0.5% (cell-type dependent) |
| Ethanol | Data not available | Empirically determine |
| Water | Data not available | Empirically determine |
Table 2: Troubleshooting Solvent-Related Issues in this compound Experiments
| Issue | Possible Cause | Recommended Action |
| Precipitation upon dilution | Poor aqueous solubility | Optimize final DMSO concentration; use serial dilutions with vortexing; pre-warm aqueous medium; consider sonication or adding a non-ionic surfactant. |
| Cell toxicity in control wells | High final DMSO concentration | Perform a dose-response curve for DMSO alone to determine the maximum non-toxic concentration for your specific cell line. Keep the final DMSO concentration below this threshold. |
| Inconsistent antimicrobial activity | Compound degradation | Prepare fresh dilutions for each experiment; assess stability of this compound in your assay buffer over time using HPLC. |
| No antimicrobial activity | Incomplete dissolution of stock | Ensure the this compound stock solution in DMSO is fully dissolved by vortexing and visual inspection before use. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol provides a general framework for determining the MIC of this compound against a target bacterium.
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Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
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Prepare Intermediate Dilutions: Perform serial two-fold dilutions of the this compound stock solution in sterile DMSO or the appropriate growth medium to create a range of concentrations.
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Prepare Bacterial Inoculum: From a fresh culture, prepare a bacterial suspension in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to a 0.5 McFarland standard.
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Inoculate Microplate: In a 96-well microtiter plate, add the appropriate volume of each this compound dilution. Add the standardized bacterial inoculum to each well.
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Controls: Include wells with bacteria and medium only (positive control for growth), medium only (negative control for sterility), and bacteria with the highest concentration of DMSO used (vehicle control).
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Incubation: Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.
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Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
Visualizations
Caption: Workflow for MIC determination of this compound.
Caption: Mechanism of action of this compound.
References
Technical Support Center: Troubleshooting Protein Synthesis Inhibition Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results in protein synthesis inhibition assays. While information on the specific compound PNU-176798 is not publicly available, this guide addresses common issues and provides a framework for systematic troubleshooting applicable to a wide range of inhibitors.
Frequently Asked Questions (FAQs)
Q1: My protein synthesis assay shows no or very low signal, even in the untreated control. What are the possible causes?
A1: This issue often points to a problem with one of the core components of the in vitro translation system. Potential causes include:
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Degraded mRNA template: Ensure the mRNA is intact and free of RNases.
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Inactive cell-free extract (e.g., rabbit reticulocyte lysate, wheat germ extract): The extract may have lost activity due to improper storage or multiple freeze-thaw cycles.
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Suboptimal reaction conditions: Incorrect concentrations of magnesium, potassium, or amino acids can inhibit translation.
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Issues with the detection method: If using a luciferase or fluorescent reporter, the substrate may be degraded, or the detection instrument may not be calibrated correctly.
Q2: I am observing high background signal in my negative control wells. What could be the reason?
A2: High background can arise from several sources:
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Contamination of reagents: Reagents may be contaminated with proteins or other substances that interfere with the assay.
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Non-specific binding: In assays involving antibodies or affinity purification, non-specific binding to the plate or beads can cause a high background.
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Intrinsic fluorescence/luminescence of test compounds: The inhibitor itself might possess fluorescent or luminescent properties at the detection wavelength.
Q3: The IC50 value of my test compound is inconsistent between experiments. Why is this happening?
A3: Variability in IC50 values is a common challenge and can be attributed to:
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Inconsistent cell density or lysate concentration: The amount of cellular machinery available for protein synthesis can affect the apparent potency of an inhibitor.
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Pipetting errors: Inaccurate dispensing of the compound or assay reagents will lead to variability.
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Compound stability: The inhibitor may be unstable in the assay buffer, leading to a decrease in effective concentration over time.
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Lot-to-lot variability of reagents: Different batches of cell-free extracts or other critical reagents can have slightly different activities.
Q4: My positive control inhibitor is not showing the expected level of inhibition. What should I check?
A4: If a known inhibitor is not performing as expected, it is crucial to:
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Verify the concentration and integrity of the positive control stock solution.
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Check for compatibility issues between the control inhibitor and the assay buffer or other components.
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Ensure that the assay conditions are optimal for the specific mechanism of the positive control.
Troubleshooting Guides
Problem: No or Low Protein Synthesis
| Possible Cause | Recommended Solution |
| Poor quality DNA/mRNA template | Verify template integrity via gel electrophoresis. Purify the template to remove contaminants like ethanol or salts.[1] |
| Inactive translation machinery | Use a fresh aliquot of cell-free lysate. Avoid repeated freeze-thaw cycles of the lysate.[2] |
| Suboptimal reaction conditions | Optimize concentrations of Mg2+, K+, and amino acids. Titrate these components to find the optimal range. |
| Incorrectly linearized plasmid template | Confirm the restriction digest and purify the linearized DNA before in vitro transcription. |
| Presence of RNase contamination | Use RNase-free water, tips, and tubes. Add an RNase inhibitor to the reaction.[3] |
Problem: High Background Signal
| Possible Cause | Recommended Solution |
| Contaminated reagents | Use fresh, high-quality reagents. Filter-sterilize buffers. |
| Compound interference | Run a control with the test compound in the absence of the translation machinery to measure its intrinsic signal. |
| Non-specific binding | Add a blocking agent (e.g., BSA) to the buffer. Optimize washing steps to remove unbound material. |
| Detector settings | Adjust the gain or integration time of the plate reader to reduce background noise. |
Problem: Inconsistent or Unexpected Inhibition
| Possible Cause | Recommended Solution |
| Compound precipitation | Check the solubility of the compound in the assay buffer. Use a lower concentration or add a solubilizing agent if necessary. |
| Time-dependent effects | Perform a time-course experiment to see if the inhibition changes over time. |
| Off-target effects | Test the compound in a counterscreen to identify potential off-target activities. |
| Interaction with assay components | The compound may interact with the reporter enzyme (e.g., luciferase). Test for direct inhibition of the reporter. |
Experimental Protocols
Standard In Vitro Protein Synthesis Inhibition Assay
This protocol describes a general workflow for assessing the inhibitory effect of a compound on in vitro protein synthesis using a luciferase reporter.
-
Prepare the Master Mix: In an RNase-free microcentrifuge tube, prepare a master mix containing the cell-free extract (e.g., rabbit reticulocyte lysate), amino acid mixture, RNase inhibitor, and the reporter mRNA (e.g., luciferase mRNA).
-
Aliquot the Master Mix: Dispense the master mix into the wells of a microplate.
-
Add Test Compounds: Add the test compound (e.g., this compound) at various concentrations to the wells. Include a positive control (e.g., cycloheximide) and a negative control (vehicle).
-
Incubate: Incubate the plate at the recommended temperature (e.g., 30°C) for a specified time (e.g., 90 minutes) to allow for protein synthesis.
-
Measure Reporter Activity: Add the luciferase substrate to each well and measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Visualizations
References
impact of incubation time on PNU-176798 MIC values
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PNU-176798. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures, with a focus on the impact of incubation time on Minimum Inhibitory Concentration (MIC) values.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an oxazolidinone antimicrobial agent that is active against a broad spectrum of Gram-positive and anaerobic bacteria.[1][2][3] Its mechanism of action involves the inhibition of bacterial protein synthesis.[1][2][3] Specifically, this compound targets the P site on the 50S ribosomal subunit, thereby preventing the formation of the initiation complex necessary for protein synthesis.[4][5] This action blocks the binding of fMet-tRNA to the 70S ribosome.[5]
Q2: What is the expected MIC of this compound?
The MIC of this compound can vary depending on the bacterial species being tested. A reported MIC for E. coli is 1.4 μM.[5] For other oxazolidinones like linezolid, MIC values for susceptible Gram-positive cocci are typically in the range of 0.25 to 2 mg/L.
Q3: How does incubation time generally affect MIC values?
Incubation time is a critical parameter in antimicrobial susceptibility testing and its impact can vary depending on the antibiotic, the bacterial species, and the testing method.[6]
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Increased MICs: For some bacteriostatic antibiotics, longer incubation times can lead to an increase in the apparent MIC.[7] This may be due to the loss of antibiotic activity over time or the selection of resistant subpopulations.[7]
-
Decreased MICs/Larger Zones of Inhibition: In some cases, particularly with disk diffusion, longer incubation can result in larger zones of inhibition, suggesting increased efficacy.[5]
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False Resistance: Prolonged incubation in disk diffusion tests has been reported to sometimes lead to an unacceptably high degree of false resistance results.[1]
-
Necessary for Slow-Growing Organisms: For slow-growing organisms like certain mycobacteria, a longer incubation period is essential for accurate susceptibility testing.
Troubleshooting Guide
Problem 1: My this compound MIC values are higher than expected.
-
Possible Cause 1: Extended Incubation Time. As with other bacteriostatic agents, prolonged incubation beyond the recommended time can lead to higher MIC values.[7] This could be due to the degradation of the compound or the bacteria eventually overcoming the initial inhibitory effect.
-
Solution: Strictly adhere to standardized incubation times as outlined in your protocol. For most non-fastidious bacteria, this is typically 16-20 hours.[8]
-
-
Possible Cause 2: High Inoculum Density. An inoculum that is too dense can lead to the depletion of the antibiotic and result in a higher apparent MIC.
-
Solution: Ensure your bacterial inoculum is prepared to the correct density, typically around 5 x 10^5 CFU/mL for broth microdilution.[8]
-
-
Possible Cause 3: Trailing Growth. Oxazolidinones can sometimes exhibit trailing, where reduced but still visible growth occurs over a range of concentrations. This can make the MIC endpoint difficult to determine.
-
Solution: Read the MIC at the lowest concentration that shows approximately 80% inhibition of growth compared to the positive control.
-
Problem 2: My MIC results for this compound are inconsistent between experiments.
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Possible Cause 1: Variation in Incubation Time. Even small variations in incubation time between assays can lead to different MIC results.
-
Solution: Use a calibrated timer and ensure all plates in a comparative study are incubated for the exact same duration.
-
-
Possible Cause 2: Inconsistent Inoculum Preparation. Variations in the starting bacterial density will lead to inconsistent MICs.
-
Solution: Standardize your inoculum preparation procedure, including the growth phase of the bacteria and the method for adjusting the turbidity (e.g., to a 0.5 McFarland standard).
-
-
Possible Cause 3: Media and Reagent Variability. Different batches of media or supplements can affect bacterial growth and, consequently, MIC values.
-
Solution: Use the same lot of media and reagents for all related experiments. Perform quality control on each new batch.
-
Quantitative Data Summary
| Compound | Organism(s) | MIC Range/Value | Source |
| This compound | E. coli | 1.4 μM | [5] |
| Linezolid | Staphylococci | 1-2 mg/L | |
| Linezolid | Streptococci | 0.25-1 mg/L | |
| AZD2563 (oxazolidinone) | Gram-positive organisms | Susceptible: ≤2 mg/L, Intermediate: 4 mg/L, Resistant: ≥8 mg/L | [9] |
Experimental Protocols
Protocol: Broth Microdilution MIC Assay for this compound
This protocol is a generalized procedure based on standard methods for antimicrobial susceptibility testing.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to twice the highest concentration to be tested.
-
-
Preparation of Microtiter Plates:
-
In a 96-well microtiter plate, add 100 µL of CAMHB to all wells except the first column.
-
Add 200 µL of the twice-concentrated this compound solution to the first column.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the tenth column. Discard the final 100 µL from the tenth column.
-
The eleventh column will serve as a growth control (no antibiotic), and the twelfth column as a sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in saline to match the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate, except for the sterility control wells.
-
Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
Following incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for MIC determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Antibacterial | Ambeed.com [ambeed.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. researchgate.net [researchgate.net]
- 5. file.glpbio.com [file.glpbio.com]
- 6. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]
- 7. Effects of Incubation Time and Inoculation Level on the Stabilities of Bacteriostatic and Bactericidal Antibiotics against Salmonella Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preliminary susceptibility testing guidelines for AZD2563, a long-acting oxazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]
PNU-176798 degradation and storage conditions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with PNU-176798. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the integrity of this compound.[1][2][3] While specific stability data for this compound is not publicly available, general guidelines for small molecule compounds should be followed.[4] It is recommended to store the compound in a cool, dry, and dark place.[3][5] Exposure to moisture, light, and high temperatures can lead to degradation.[6][7] For long-term stability, storage in a tightly sealed container at low temperatures, such as refrigeration (2-8°C) or freezing (-20°C or -80°C), is advisable, depending on the compound's specific properties.[1] Always refer to the manufacturer's certificate of analysis for any specific storage instructions.
Q2: I'm observing a precipitate in my this compound solution. What could be the cause?
A2: Precipitation of a compound from a solution can be attributed to several factors:
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pH Shift: The solubility of many compounds is pH-dependent. A change in the pH of your solution could cause this compound to become less soluble and precipitate.[8]
-
Temperature Changes: A decrease in temperature can lower the solubility of some compounds, leading to precipitation.[8]
-
"Salting Out": High concentrations of salt in your buffer can reduce the solubility of your compound.[8]
-
Solvent Evaporation: Over time, the solvent may evaporate, increasing the concentration of this compound beyond its solubility limit.
-
Degradation: The precipitate could be a degradation product that is less soluble than the parent compound.
To troubleshoot this, verify the pH of your solution, ensure it is stored at a constant temperature, and check for any signs of solvent loss.
Q3: My experimental results suggest a loss of this compound potency. How can I investigate this?
A3: A loss of potency is a strong indicator of compound degradation.[8] To identify the cause, a systematic approach is recommended:
-
Review Storage and Handling: Confirm that the compound has been stored under the recommended conditions and protected from light and moisture.[8]
-
Evaluate Solution Preparation: Double-check the pH of your solution and the purity of the solvents and any other reagents used.[8]
-
Perform a Forced Degradation Study: To understand the degradation pathways, you can perform a forced degradation study. This involves exposing the compound to various stress conditions to accelerate its breakdown.[9][10]
Troubleshooting Guides
Issue: Suspected Degradation of this compound in Solution
This guide provides a structured approach to identifying the cause of this compound degradation in your experiments.
Step 1: Identify Potential Degradation Pathways
The most common chemical degradation pathways for small molecule drugs are hydrolysis, oxidation, and photolysis.[11][12][13]
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Hydrolysis: The breakdown of a compound due to reaction with water. This is often catalyzed by acidic or basic conditions.[11][12]
-
Oxidation: Degradation due to reaction with oxygen, which can be initiated by light, heat, or metal ions.[12]
-
Photolysis: Degradation caused by exposure to light, particularly UV light.[10]
Step 2: Experimental Protocol for Forced Degradation Study
A forced degradation study can help determine the primary degradation pathway for this compound.[9][10][14][15]
Objective: To identify the conditions under which this compound degrades and to characterize the degradation products.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
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Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl.
-
Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH.
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Oxidation: Dilute the stock solution in a solution of 3% hydrogen peroxide.
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Thermal Degradation: Store a sample of the stock solution at an elevated temperature (e.g., 60°C).
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Photolytic Degradation: Expose a sample of the stock solution to UV light (e.g., 254 nm).
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Control: Keep a sample of the stock solution at room temperature, protected from light.
-
-
Incubation: Incubate the samples under the respective stress conditions for a defined period (e.g., 24 hours).
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Sample Analysis: At specified time points, neutralize the acid and base hydrolysis samples. Analyze all samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[6]
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Data Analysis: Compare the chromatograms of the stressed samples to the control sample. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. Calculate the percentage of degradation for each condition.
Data Presentation
Table 1: Recommended Storage Conditions for Small Molecule Compounds
| Condition | Temperature Range | Humidity | Light Exposure | Container |
| Room Temperature | 15-25°C[1] | Controlled | Protected from light | Tightly sealed |
| Refrigerated | 2-8°C[1] | Controlled | Protected from light | Tightly sealed |
| Frozen | -20°C to -80°C[1] | Not critical | Protected from light | Tightly sealed |
Table 2: Typical Conditions for a Forced Degradation Study
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal Degradation | Heat | 80°C | 24 hours |
| Photolytic Degradation | UV Light (254 nm) | Room Temperature | 24 hours |
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical inhibition of the Raf kinase by this compound.
Experimental Workflow Diagram
Caption: Workflow for a forced degradation study of this compound.
References
- 1. gmpplastic.com [gmpplastic.com]
- 2. moravek.com [moravek.com]
- 3. Tips for Storing Your Medications Properly [pharmacyandcompounding.com]
- 4. Biologics Stability vs Small-Molecule Playbooks: What Really Changes – Pharma Stability [pharmastability.com]
- 5. researchgate.net [researchgate.net]
- 6. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 7. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 8. benchchem.com [benchchem.com]
- 9. lubrizolcdmo.com [lubrizolcdmo.com]
- 10. acdlabs.com [acdlabs.com]
- 11. pharmacy180.com [pharmacy180.com]
- 12. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 13. veeprho.com [veeprho.com]
- 14. ijrpp.com [ijrpp.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating PNU-176798's Grip on the Ribosomal P-Site: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental data validating the binding of PNU-176798 to the ribosomal P-site, contrasted with other known ribosomal inhibitors. Detailed methodologies for key experiments are presented to support data interpretation and future research.
This compound, a member of the oxazolidinone class of antibiotics, demonstrates a significant inhibitory effect on bacterial protein synthesis. Experimental evidence pinpoints its primary target as the 50S ribosomal subunit, where it interferes with crucial steps in translation initiation and elongation. This guide delves into the data that substantiates the binding of this compound to the ribosomal P-site and compares its activity with other well-characterized antibiotics.
Comparative Analysis of Ribosomal Inhibition
The inhibitory potency of this compound and comparable antibiotics has been quantified through various biochemical assays. The following table summarizes key inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values, offering a clear comparison of their efficacy.
| Compound | Target Organism | Assay | IC50 (µM) | MIC (µM) |
| This compound | E. coli | fMet-tRNA binding to 70S | 32 | 1.4 |
| E. coli | EF-G-mediated translocation | 8 | ||
| E. coli | Peptidyl transferase | 40 | ||
| Linezolid (PNU-100766) | E. coli | fMet-tRNA binding to 70S | >100 | |
| Eperezolid (PNU-100592) | E. coli | Binding to 50S subunit (Kd) | ~20 | |
| Chloramphenicol | E. coli | Competitive binding with Eperezolid | - | |
| Lincomycin | E. coli | Competitive binding with Eperezolid | - |
In-Depth Experimental Protocols
The validation of this compound's binding and inhibitory action relies on specific, reproducible experimental methodologies. Below are detailed protocols for the key assays cited in the comparative data.
fMet-tRNA Binding Assay
This assay quantifies the ability of a compound to inhibit the binding of the initiator tRNA, fMet-tRNA, to the 70S ribosome initiation complex.
-
Preparation of Ribosomes and tRNA: 70S ribosomes are isolated from E. coli and purified. fMet-tRNA is prepared by aminoacylating tRNA with [3H]methionine followed by formylation.
-
Binding Reaction: A mixture containing 70S ribosomes, mRNA (e.g., poly(A,U,G)), and varying concentrations of the test compound (this compound or alternatives) is pre-incubated.
-
Initiation: The binding reaction is initiated by the addition of [3H]fMet-tRNA and initiation factors.
-
Quantification: The mixture is filtered through a nitrocellulose membrane, which binds the 70S-[3H]fMet-tRNA complex. The radioactivity retained on the filter is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the compound that inhibits 50% of the [3H]fMet-tRNA binding (IC50) is determined.
EF-G-Mediated Translocation Assay
This experiment assesses the effect of the antibiotic on the movement of fMet-tRNA from the A-site to the P-site of the ribosome, a step catalyzed by Elongation Factor G (EF-G).
-
Formation of Pre-translocation Complex: A complex of 70S ribosomes, mRNA, and fMet-tRNA bound to the A-site is formed.
-
Translocation Reaction: EF-G and GTP are added to the pre-translocation complex in the presence of varying concentrations of the test compound.
-
Puromycin Reaction: The successful translocation of fMet-tRNA to the P-site is detected by its reactivity with puromycin, an aminoacyl-tRNA analog. The formation of fMet-puromycin is indicative of P-site occupancy.
-
Analysis: The amount of fMet-puromycin formed is quantified, typically by HPLC or TLC, and the IC50 for the inhibition of translocation is calculated.
Visualizing the Molecular Interactions and Experimental Processes
To further elucidate the mechanism of action and the experimental design, the following diagrams are provided.
Conclusion
References
PNU-176798: A Potent Oxazolidinone Antibiotic Targeting Resistant Bacteria
A Comparative Guide to the Mechanism of Action and In Vitro Efficacy of PNU-176798
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of this compound's performance with other alternatives, supported by available experimental data. This compound, a member of the oxazolidinone class of antibiotics, demonstrates significant potential in combating multidrug-resistant Gram-positive bacteria by targeting a fundamental cellular process: protein synthesis.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound, like other oxazolidinones, exerts its antibacterial effect by inhibiting the initiation of protein synthesis.[1] This mechanism is distinct from many other classes of antibiotics that typically inhibit the elongation phase of protein synthesis. The primary target of this compound is the 50S ribosomal subunit, where it binds to the 23S ribosomal RNA (rRNA) at the peptidyl transferase center (PTC). This binding physically obstructs the proper positioning of the initiator fMet-tRNA in the P-site of the ribosome, thereby preventing the formation of the 70S initiation complex, a crucial step for the commencement of protein translation.
The unique binding site and mechanism of action of oxazolidinones contribute to their effectiveness against bacteria that have developed resistance to other protein synthesis inhibitors. Resistance to oxazolidinones, when it occurs, is primarily attributed to point mutations in the 23S rRNA gene, with the G2576T mutation being a common alteration that reduces drug binding affinity.
Comparative In Vitro Efficacy
This compound has demonstrated potent inhibitory activity in various in vitro assays, often surpassing the efficacy of the first-generation oxazolidinone, linezolid (PNU-100766). The following table summarizes key quantitative data from a pivotal study by Aoki et al. (2002), which elucidates the superior potency of this compound in inhibiting critical steps of bacterial protein synthesis.
| Parameter | This compound | Linezolid (PNU-100766) | Reference Compound(s) |
| Minimum Inhibitory Concentration (MIC) for E. coli | 1.4 µM | - | - |
| IC50 for Cell-Free Translation | 0.53 µM | ~4.7 µM | - |
| IC50 for 70S Initiation Complex Formation | 32 µM | 152 µM | - |
| IC50 for Peptidyl Transferase | 40 µM | - | - |
| IC50 for EF-G-Mediated Translocation | 8 µM | 110 µM | - |
Data sourced from Aoki H, et al. Antimicrob Agents Chemother. 2002 Apr;46(4):1080-5.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data table. These protocols are based on standard microbiological and biochemical techniques and are essential for assessing the mechanism of action of protein synthesis inhibitors like this compound.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound against bacterial strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
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Preparation of Antibiotic Stock Solution: A stock solution of this compound is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO), at a high concentration.
-
Serial Dilutions: Serial two-fold dilutions of the this compound stock solution are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized bacterial inoculum is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The microtiter plates are incubated at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.
70S Initiation Complex Formation Assay
This assay measures the ability of an antibiotic to inhibit the formation of the 70S initiation complex, which consists of the 70S ribosome, mRNA, and fMet-tRNA.
-
Reaction Mixture Preparation: The reaction mixture contains 70S ribosomes, a synthetic mRNA template with a start codon, and radiolabeled [3H]fMet-tRNA in a suitable buffer.
-
Addition of Antibiotic: Varying concentrations of this compound are added to the reaction mixtures.
-
Initiation of Reaction: The reaction is initiated by the addition of initiation factors (IF1, IF2, and IF3) and GTP.
-
Incubation: The mixture is incubated at 37°C to allow for the formation of the 70S initiation complex.
-
Detection: The amount of radiolabeled fMet-tRNA bound to the 70S ribosomes is quantified by filtering the reaction mixture through a nitrocellulose membrane and measuring the retained radioactivity using a scintillation counter.
-
IC50 Calculation: The IC50 value, the concentration of this compound that inhibits 50% of 70S initiation complex formation, is calculated from the dose-response curve.
Peptidyl Transferase Assay
This assay assesses the inhibition of the peptidyl transferase activity of the ribosome, which is responsible for peptide bond formation.
-
Ribosome Preparation: Purified 70S ribosomes or 50S ribosomal subunits are used.
-
Substrate Preparation: The donor substrate is N-acetyl-[3H]Phe-tRNA bound to the P-site of the ribosome, and the acceptor substrate is puromycin, an aminoacyl-tRNA analog.
-
Reaction Conditions: The reaction is carried out in a buffer containing appropriate concentrations of ions and cofactors.
-
Addition of Inhibitor: Different concentrations of this compound are pre-incubated with the ribosomes.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of puromycin and terminated after a specific time by the addition of a stop solution.
-
Product Quantification: The amount of N-acetyl-[3H]Phe-puromycin formed is quantified by ethyl acetate extraction and scintillation counting.
-
IC50 Calculation: The IC50 value is determined from the dose-response curve.
fMet-tRNA Binding Assay
This assay directly measures the binding of the initiator tRNA, fMet-tRNA, to the ribosome in the presence of an antibiotic.
-
Binding Reaction: The reaction mixture includes 70S ribosomes, a suitable mRNA template, and radiolabeled [3H]fMet-tRNA.
-
Inhibitor Addition: Serial dilutions of this compound are added to the binding reactions.
-
Incubation: The reaction is incubated to allow equilibrium to be reached.
-
Quantification of Bound tRNA: The amount of [3H]fMet-tRNA bound to the ribosomes is determined by nitrocellulose filter binding assay, where the ribosome-tRNA complexes are retained on the filter, and the radioactivity is measured.
-
Data Analysis: The percentage of inhibition of fMet-tRNA binding is calculated for each concentration of this compound, and the IC50 is determined.
Visualizing the Mechanism of Action
The following diagrams illustrate the key steps in the mechanism of action of this compound and the experimental workflows used to confirm its activity.
Caption: this compound inhibits the formation of the 70S initiation complex.
Caption: Workflow for confirming this compound's mechanism of action.
Conclusion
This compound is a highly potent oxazolidinone antibiotic that effectively inhibits bacterial protein synthesis at the initiation stage. The available in vitro data indicates that it is a more potent inhibitor of key translational steps compared to linezolid. Its distinct mechanism of action makes it a promising candidate for the treatment of infections caused by resistant Gram-positive pathogens. Further comprehensive studies comparing its activity against a broad panel of clinically relevant resistant strains are warranted to fully elucidate its therapeutic potential.
References
PNU-176798 and Linezolid: A Comparative Analysis of Their Mechanism of Action in Inhibiting Bacterial Protein Synthesis
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the oxazolidinone antibiotics PNU-176798 and linezolid reveals key similarities and differences in their mechanism of action against bacterial protein synthesis. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed comparison of their performance, supported by experimental data, to inform further research and development in the fight against antibiotic-resistant bacteria.
Both this compound and linezolid are potent inhibitors of the initiation phase of bacterial protein synthesis, a mechanism that sets them apart from many other classes of antibiotics that typically target the elongation stage.[1] This unique mode of action contributes to their effectiveness against a range of drug-resistant Gram-positive pathogens. The primary target for both compounds is the 50S ribosomal subunit, where they bind to the 23S rRNA and prevent the formation of the 70S initiation complex, a crucial step for the commencement of protein translation.[1]
Quantitative Comparison of Inhibitory Activity
Experimental data demonstrates that while both compounds are effective, this compound exhibits a significantly higher potency in inhibiting the formation of the 70S initiation complex and in cell-free translation assays compared to linezolid.
| Compound | IC50 for 70S Initiation Complex Formation (µM) | IC50 for Cell-Free Translation (µM) |
| This compound | 32 | ~2 |
| Linezolid (PNU-100766) | 152 | ~15 |
Mechanism of Action: A Step-by-Step Breakdown
The inhibitory action of this compound and linezolid can be visualized as a targeted disruption of the initial steps of protein synthesis.
Caption: Mechanism of action of this compound and linezolid.
Experimental Protocols
fMet-tRNA Binding Inhibition Assay
This assay quantifies the inhibitory effect of the compounds on the formation of the 70S initiation complex by measuring the binding of radiolabeled N-formylmethionyl-tRNA (fMet-tRNA) to the ribosome.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 70S ribosomes, mRNA (e.g., MS2 phage RNA), initiation factors (IF1, IF2, and IF3), and GTP in a suitable buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or linezolid to the reaction mixtures. A control with no inhibitor is also prepared.
-
Initiation of Binding: Initiate the binding reaction by adding radiolabeled [3H]fMet-tRNA.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 20 minutes) to allow for the formation of the 70S initiation complex.
-
Filtration: Stop the reaction by rapid filtration through nitrocellulose filters. The ribosomes and any bound radiolabeled fMet-tRNA will be retained on the filter.
-
Washing: Wash the filters with a cold buffer to remove any unbound [3H]fMet-tRNA.
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Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the inhibitor that causes 50% inhibition of [3H]fMet-tRNA binding (IC50).
Caption: Workflow for the fMet-tRNA binding inhibition assay.
Cell-Free Translation Inhibition Assay
This assay assesses the overall inhibitory effect of the compounds on protein synthesis in a cell-free system.
Methodology:
-
System Preparation: Utilize a commercially available E. coli S30 extract system for in vitro transcription and translation.
-
Reaction Setup: Prepare reaction mixtures containing the S30 extract, a DNA template encoding a reporter gene (e.g., luciferase), amino acids (including a radiolabeled one like [35S]methionine), and an energy source.
-
Inhibitor Addition: Add varying concentrations of this compound or linezolid to the reaction mixtures.
-
Incubation: Incubate the mixtures at 37°C to allow for transcription and translation to occur.
-
Protein Precipitation: Precipitate the newly synthesized radiolabeled proteins using an acid (e.g., trichloroacetic acid).
-
Filtration: Collect the precipitated proteins on glass fiber filters.
-
Quantification: Measure the radioactivity of the collected protein using a scintillation counter.
-
Data Analysis: Determine the IC50 value, representing the concentration of the inhibitor that causes a 50% reduction in protein synthesis.
In Vitro Antibacterial Activity
While direct comparative in vitro activity data for this compound is limited in the public domain, the available information suggests its potent activity against a range of Gram-positive bacteria, consistent with its enhanced inhibitory effect in biochemical assays. Linezolid's in vitro activity is well-documented and serves as a benchmark for comparison.
Minimum Inhibitory Concentrations (MICs) for Linezolid against Common Gram-Positive Pathogens:
| Organism | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (including MRSA) | 0.5 - 4 | 2 | 2 |
| Enterococcus faecalis (including VRE) | 1 - 4 | 2 | 2 |
| Enterococcus faecium (including VRE) | 1 - 4 | 2 | 2 |
| Streptococcus pneumoniae (including PRSP) | 0.5 - 2 | 1 | 2 |
| Coagulase-negative staphylococci | 0.5 - 2 | 1 | 1 |
Note: Data compiled from multiple surveillance studies.[2][3][4][5]
Conclusion
Both this compound and linezolid are valuable members of the oxazolidinone class of antibiotics, distinguished by their unique mechanism of inhibiting the initiation of bacterial protein synthesis. The experimental data clearly indicates that this compound is a more potent inhibitor than linezolid in in vitro biochemical assays. This enhanced potency may translate to improved efficacy or a broader spectrum of activity, highlighting the potential of this compound as a promising candidate for further drug development. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and further explore the therapeutic potential of these and other novel oxazolidinone antibiotics.
References
- 1. Linezolid Resistance against Gram Positive Bacteria Isolated from Blood Stream Infections: A Challenging Threat - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Activity of Linezolid against 3,251 Strains of Uncommonly Isolated Gram-Positive Organisms: Report from the SENTRY Antimicrobial Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Activity of Linezolid against Key Gram-Positive Organisms Isolated in the United States: Results of the LEADER 2004 Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Resistance Between Novel Oxazolidinones and Linezolid
This guide provides a detailed comparison of cross-resistance profiles between linezolid and other oxazolidinone antibiotics, with a focus on available data for PNU-176798 and the more extensively studied sutezolid (PNU-100480). The information is intended for researchers, scientists, and drug development professionals working on antimicrobial resistance.
Introduction to Oxazolidinone Antibiotics
Linezolid (PNU-100766) was the first oxazolidinone antibiotic to be approved for clinical use. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex.[1][2] Newer oxazolidinones, such as this compound and sutezolid, have been developed with the aim of improving efficacy and overcoming resistance. Understanding the potential for cross-resistance between these compounds is crucial for their clinical development and deployment.
This compound: A More Potent Analog of Linezolid
This compound is an oxazolidinone that has demonstrated significantly higher potency than linezolid in in vitro studies. Research indicates that this compound is approximately ninefold more potent than linezolid in inhibiting cell-free translation.[3] While direct cross-resistance studies are not extensively available in the public domain, the shared mechanism of action suggests that mutations affecting the linezolid binding site on the ribosome could also confer resistance to this compound.
Table 1: Comparative In Vitro Potency of this compound and Linezolid (PNU-100766)
| Compound | Inhibition of Cell-Free Translation (Relative Potency) | IC50 for fMet-tRNA binding to 70S ribosomes (μM) | IC50 for EF-G-mediated translocation (μM) |
| This compound | ~9x more potent than Linezolid | 32 | 8 |
| Linezolid (PNU-100766) | 1x | - | 110 |
Data sourced from Aoki H, et al. (2002).[3]
Sutezolid (PNU-100480): Cross-Resistance with Linezolid in Mycobacterium tuberculosis
Sutezolid, another oxazolidinone analog, has shown promise for the treatment of tuberculosis, including multidrug-resistant strains.[4][5] Studies have explicitly investigated cross-resistance between sutezolid and linezolid, particularly in Mycobacterium tuberculosis.
Research has shown that all linezolid-resistant mutant strains of M. tuberculosis are also cross-resistant to sutezolid.[5] This indicates a common resistance mechanism, likely involving mutations in the 23S rRNA or ribosomal proteins L3 and L4, which constitute the binding site for oxazolidinones.[5] Despite this cross-resistance, sutezolid often exhibits lower Minimum Inhibitory Concentrations (MICs) against these resistant strains compared to linezolid, suggesting it may retain some level of effectiveness.[1][6]
Table 2: In Vitro Activity of Sutezolid and Linezolid against Mycobacterium tuberculosis
| Compound | MIC Range against susceptible M. tuberculosis isolates (mg/L) | Activity against Linezolid-Resistant M. tuberculosis |
| Sutezolid (PNU-100480) | ≤0.0625 to 0.5 | Cross-resistance observed; however, MICs are often lower than linezolid's. |
| Linezolid | - | - |
Data sourced from multiple studies.[5][6]
Table 3: Comparative In Vitro Activity of Oxazolidinones against Slowly Growing Mycobacteria
| Organism | Antibiotic | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| M. intracellulare | Sutezolid | 2 | 4 |
| Linezolid | - | - | |
| M. avium | Sutezolid | 4 | 8 |
| Linezolid | - | - |
Sutezolid demonstrated 4- to 8-fold lower MICs than linezolid against M. intracellulare and M. avium.[1]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
A common method for assessing antimicrobial susceptibility and cross-resistance is the determination of the Minimum Inhibitory Concentration (MIC) using broth microdilution assays.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test organism (e.g., Mycobacterium tuberculosis) is prepared to a specific turbidity, corresponding to a known colony-forming unit (CFU) per milliliter.
-
Drug Dilution Series: Serial twofold dilutions of the antibiotics (linezolid, sutezolid, etc.) are prepared in a suitable broth medium (e.g., Middlebrook 7H9 for mycobacteria) in microtiter plates.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature, time, and atmosphere) for the specific organism.
-
Reading of Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[5]
Sequencing of Resistance-Associated Genes
To identify the genetic basis of resistance, the following protocol is typically employed:
-
DNA Extraction: Genomic DNA is extracted from both the susceptible parent strain and the resistant mutant strains.
-
PCR Amplification: Specific primers are used to amplify genes known to be associated with oxazolidinone resistance, such as the 23S rRNA gene (rrl) and genes encoding ribosomal proteins L3 (rplC) and L4 (rplD).
-
DNA Sequencing: The amplified PCR products are sequenced using standard methods (e.g., Sanger sequencing).
-
Sequence Analysis: The nucleotide sequences of the resistant mutants are compared to the sequence of the susceptible parent strain to identify any mutations.[5]
Visualizations
Caption: Mechanism of action of oxazolidinone antibiotics.
Caption: Workflow for cross-resistance studies.
Caption: Logical relationship of cross-resistance.
References
- 1. In vitro Antimicrobial Activity Comparison of Linezolid, Tedizolid, Sutezolid and Delpazolid Against Slowly Growing Mycobacteria Isolated in Beijing, China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative In Vitro Drug Susceptibility Study of Five Oxazolidinones Against Mycobacterium tuberculosis in Hainan, China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxazolidinone Antibiotics Target the P Site on Escherichia coli Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journalwjbphs.com [journalwjbphs.com]
- 5. In Vitro Isolation and Characterization of Oxazolidinone-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Oxazolidinones for Tuberculosis: Are Novel Treatments on the Horizon? - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of PNU-176798 and Linezolid MIC Values against MRSA: A Data Gap
A comprehensive review of publicly available scientific literature reveals a significant data gap regarding the Minimum Inhibitory Concentration (MIC) values of PNU-176798 against Methicillin-resistant Staphylococcus aureus (MRSA). Extensive searches for "this compound MIC values against MRSA" and its "in vitro activity against Staphylococcus aureus" did not yield any specific experimental data. Consequently, a direct quantitative comparison with linezolid is not feasible at this time.
This guide will therefore focus on presenting the robustly documented MIC values for linezolid against MRSA, providing researchers, scientists, and drug development professionals with a clear benchmark. The absence of data for this compound is a critical finding in itself, highlighting a potential area for future research.
Linezolid: A Profile of Anti-MRSA Activity
Linezolid is an oxazolidinone antibiotic with well-established efficacy against a range of Gram-positive bacteria, including MRSA. Numerous studies have characterized its in vitro activity, providing a wealth of MIC data.
Quantitative Data: Linezolid MIC Values for MRSA
The following table summarizes representative MIC values for linezolid against various MRSA isolates as reported in the literature. These values are typically determined using standardized methods such as broth microdilution or Etest.
| Study Focus | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Notes |
| Clinical Isolates (Japan) | 1 | 1-2 | Not Specified | MRSA isolates showed better susceptibility than MSSA.[1] |
| Skin & Soft Tissue Infections | 2 | 3 | 0.38 - 4.0 | A study of 150 MRSA isolates.[2] |
| General Clinical Isolates | 0.5 | 4 | ≤ 0.25 - 4 | All 75 isolates were susceptible to linezolid.[3] |
| Linezolid-Susceptible MRSA | Not Specified | Not Specified | 1.0 - 2.0 | As determined by Etest.[4] |
| Linezolid-Resistant MRSA | Not Specified | Not Specified | 8.0 - 32.0 | As determined by Etest.[4] |
MIC50: The concentration of an antimicrobial agent that inhibits the growth of 50% of the tested bacterial isolates. MIC90: The concentration of an antimicrobial agent that inhibits the growth of 90% of the tested bacterial isolates.
It is important to note that while linezolid resistance is still relatively rare, isolates with elevated MICs have been reported, often associated with prolonged therapy.[3][4]
Experimental Protocols for MIC Determination
The determination of linezolid's MIC values against MRSA in the cited literature adheres to standardized laboratory protocols to ensure reproducibility and comparability of results.
Broth Microdilution Method
This is a common and standardized method for determining MIC values. The general steps are as follows:
-
Preparation of Inoculum: A standardized suspension of the MRSA isolate is prepared, typically to a 0.5 McFarland standard. This is then further diluted in cation-adjusted Mueller-Hinton broth.
-
Serial Dilution of Antibiotic: Linezolid is serially diluted in the wells of a microtiter plate to achieve a range of concentrations.
-
Inoculation: The prepared bacterial suspension is added to each well of the microtiter plate containing the antibiotic dilutions.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 37°C) for a specified period (e.g., 16-24 hours).[4]
-
Reading of Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Etest® (Epsilometer test)
The Etest is a gradient diffusion method that provides a quantitative MIC value.
-
Inoculation: A standardized suspension of the MRSA isolate is swabbed onto the surface of an agar plate (e.g., Mueller-Hinton agar).
-
Application of Etest Strip: A plastic strip impregnated with a predefined gradient of the antibiotic (linezolid) is placed on the agar surface.
-
Incubation: The plate is incubated under appropriate conditions to allow for bacterial growth and diffusion of the antibiotic.
-
Reading of Results: An elliptical zone of inhibition forms around the strip. The MIC value is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.[4]
Data Retrieval and Analysis Workflow
The following diagram illustrates the process undertaken to gather and compare the MIC data for this compound and linezolid, highlighting the resulting data gap for this compound.
Caption: Workflow for comparing this compound and linezolid MIC data.
Conclusion
While a direct comparison of the anti-MRSA activity of this compound and linezolid based on MIC values is currently not possible due to a lack of publicly available data for this compound, this guide provides a solid foundation of linezolid's in vitro efficacy against MRSA. The presented MIC data and experimental protocols for linezolid can serve as a valuable reference for researchers in the field of antibiotic drug discovery and development. The absence of information on this compound underscores the need for further research to characterize its potential antimicrobial properties.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. In vitro susceptibility of methicillin-resistant Staphylococcus aureus isolates from skin and soft tissue infections to vancomycin, daptomycin, linezolid and tedizolid | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 3. Correlation between oxacillin MIC values with those of linezolid against clinical isolates of MRSA - Indian J Microbiol Res [ijmronline.org]
- 4. academic.oup.com [academic.oup.com]
PNU-176798: Assessing In Vitro Activity Against Linezolid-Resistant Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the investigational oxazolidinone, PNU-176798, against linezolid-resistant Staphylococcus aureus (LRSA). As resistance to linezolid, a critical last-resort antibiotic, continues to emerge, the evaluation of novel oxazolidinones is paramount. This document summarizes available data on the performance of this compound and other oxazolidinones against key resistance mechanisms, outlines detailed experimental protocols for in vitro susceptibility testing, and visualizes relevant biological pathways and experimental workflows.
Introduction to this compound and Linezolid Resistance
This compound belongs to the oxazolidinone class of antibiotics, which inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] This mechanism is distinct from many other antibiotic classes, making oxazolidinones valuable for treating infections caused by multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2]
However, the clinical utility of linezolid, the first approved oxazolidinone, is threatened by the emergence of resistant S. aureus strains. The primary mechanisms of linezolid resistance are:
-
Target site mutations: The most common mechanism involves a G2576T substitution in the V domain of the 23S rRNA gene. The number of mutated rRNA gene copies often correlates with the level of resistance.[3]
-
Acquisition of the cfr gene: The chloramphenicol-florfenicol resistance (cfr) gene encodes an RNA methyltransferase that modifies the antibiotic binding site on the 23S rRNA, conferring resistance to multiple antibiotic classes, including oxazolidinones.[4]
This guide assesses the potential of this compound to overcome these resistance mechanisms, drawing comparisons with linezolid and other oxazolidinones.
Comparative In Vitro Activity
While direct comparative data for this compound against characterized linezolid-resistant S. aureus strains is limited in publicly available literature, data for other oxazolidinones, such as tedizolid and eperezolid, provide a valuable framework for assessing potential efficacy. The following table summarizes the minimum inhibitory concentrations (MICs) of various oxazolidinones against susceptible and resistant S. aureus strains.
| Antibiotic | S. aureus Strain | Resistance Mechanism | MIC (µg/mL) |
| Linezolid | Susceptible (MSSA/MRSA) | None | 1 - 4[5] |
| Resistant | G2576T mutation | 8 - >256[6] | |
| Resistant | cfr-positive | ≥8[4] | |
| Tedizolid | Susceptible (MSSA/MRSA) | None | 0.25 - 0.5[6] |
| Resistant (LR-CNS) | Not specified | 1 - 8[6] | |
| Resistant (MRSA) | Not specified | 0.25 - 0.5[6] | |
| Eperezolid (PNU-100592) | Susceptible (MSSA/MRSA) | None | 1 - 4[5] |
| This compound | E. coli ribosomes (in vitro assay) | Not applicable | Inhibition of initiation complex |
Experimental Protocols
Accurate assessment of in vitro activity is crucial. The following are detailed methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
a. Inoculum Preparation:
-
Select three to five isolated colonies of the S. aureus strain from a non-selective agar plate.
-
Suspend the colonies in a sterile broth (e.g., Tryptic Soy Broth).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
b. Plate Preparation and Inoculation:
-
Perform serial two-fold dilutions of the antimicrobial agents (this compound, linezolid, etc.) in CAMHB in a 96-well microtiter plate.
-
The final volume in each well should be 100 µL after inoculation.
-
Inoculate each well with 50 µL of the diluted bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
c. Incubation and Interpretation:
-
Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.
-
The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the unaided eye.[6]
Genotypic Characterization of Resistance Mechanisms
Confirmation of the genetic basis for linezolid resistance is essential for interpreting susceptibility results.
a. DNA Extraction:
-
Culture the S. aureus isolate overnight in a suitable broth medium.
-
Pellet the bacterial cells by centrifugation.
-
Extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.
b. PCR for cfr Gene Detection:
-
Use specific primers to amplify the cfr gene from the extracted DNA.
-
Perform polymerase chain reaction (PCR) using a standard protocol with appropriate annealing temperatures and extension times for the chosen primers.
-
Analyze the PCR product by agarose gel electrophoresis to confirm the presence of an amplicon of the expected size.
c. Sequencing of the 23S rRNA Gene (Domain V):
-
Amplify the domain V region of the 23S rRNA gene using specific primers.
-
Purify the PCR product.
-
Sequence the purified DNA fragment using a commercial sequencing service.
-
Align the resulting sequence with a wild-type S. aureus 23S rRNA gene sequence to identify mutations, such as the G2576T substitution.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and procedures.
Caption: Mechanisms of linezolid resistance in S. aureus.
Caption: Workflow for MIC determination by broth microdilution.
Caption: Mechanism of action of oxazolidinone antibiotics.
References
- 1. Linezolid and Other Oxazolidinones | Oncohema Key [oncohemakey.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Comparative Pharmacodynamics of the New Oxazolidinone Tedizolid Phosphate and Linezolid in a Neutropenic Murine Staphylococcus aureus Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasmid-Coded Linezolid Resistance in Methicillin-Resistant Staphylococcus aureus from Food and Livestock in Germany - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. cgspace.cgiar.org [cgspace.cgiar.org]
PNU-176798: A Comparative Analysis of Antibacterial Activity Against Clinical Benchmarks
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial agent PNU-176798 with other oxazolidinone antibiotics, evaluated against established clinical breakpoints. The data presented is intended to offer an objective assessment of its potential efficacy and spectrum of activity.
Executive Summary
This compound, an oxazolidinone antimicrobial agent, demonstrates notable in vitro activity, particularly against Escherichia coli. This document outlines its performance in comparison to early and contemporary oxazolidinones, referencing Minimum Inhibitory Concentration (MIC) data and clinical breakpoints from regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). While comprehensive data on this compound's activity against a broad spectrum of Gram-positive and anaerobic bacteria is not publicly available, this guide consolidates the existing information to facilitate a preliminary assessment.
Comparative Antibacterial Activity
The antibacterial efficacy of this compound and selected comparator agents is summarized below. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
| Antibacterial Agent | Class | Bacterium | MIC (µM) | MIC (µg/mL) |
| This compound | Oxazolidinone | Escherichia coli (tolC knockout) | 1.4 | 0.50 |
| PNU-100766 (Linezolid Precursor) | Oxazolidinone | Escherichia coli (tolC knockout) | 24 | 8.17 |
| PNU-140693 | Oxazolidinone | Escherichia coli (tolC knockout) | 6 | 2.16 |
Data for PNU compounds sourced from Aoki H, et al. (2002).[1][2]
Note: The MIC values for the PNU compounds were determined using an E. coli tolC knockout strain, which may enhance susceptibility.
The following table presents the activity of modern, clinically approved oxazolidinones against a range of bacteria, providing a broader context for this compound's potential spectrum.
| Antibacterial Agent | Class | Bacterium | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Linezolid | Oxazolidinone | Staphylococcus aureus (MRSA) | - | - | 2 |
| Enterococcus faecalis (VRE) | 0.5-4 | 2 | 4 | ||
| Streptococcus pneumoniae | - | - | 1 | ||
| Bacteroides fragilis group | 2-4 | - | 2-4 | ||
| Gram-positive anaerobes | ≤4 | - | - | ||
| Tedizolid | Oxazolidinone | Staphylococcus aureus (MRSA) | - | 0.5 | 0.5 |
| Enterococcus faecalis (VRE) | - | 0.5 | 0.5 | ||
| Streptococcus pyogenes | - | 0.5 | 0.5 | ||
| Bacteroides fragilis group | - | - | 1 | ||
| Gram-positive anaerobes | 0.25-1 | - | ≤0.06-0.25 |
MIC data for Linezolid and Tedizolid compiled from multiple sources.[3][4][5][6][7][8][9]
Validation Against Clinical Breakpoints
Clinical breakpoints are MIC values used to categorize bacteria as susceptible, intermediate, or resistant to a particular antibiotic. These are established by regulatory bodies like CLSI and EUCAST.
For Gram-positive organisms, for which oxazolidinones are primarily used, established breakpoints for agents like Linezolid and Tedizolid are available in the CLSI M100 documents and EUCAST breakpoint tables.[10][11] These serve as the benchmark for interpreting the clinical relevance of MIC values.
Experimental Protocols
The following is a summary of the methodology used to determine the Minimum Inhibitory Concentrations (MICs) for this compound and its comparators as described in the cited literature.
MIC Determination (Broth Microdilution Method)
-
Bacterial Strain Preparation: An overnight culture of the test bacterium (e.g., E. coli tolC knockout) is grown in appropriate broth medium.
-
Inoculum Preparation: The overnight culture is diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Drug Dilution Series: The antibacterial agents are serially diluted in a 96-well microtiter plate to create a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours under appropriate atmospheric conditions (aerobic for E. coli, anaerobic for anaerobes).
-
MIC Reading: The MIC is determined as the lowest concentration of the drug that completely inhibits visible bacterial growth.
Signaling Pathways and Experimental Workflows
Experimental Workflow for Antibacterial Activity Validation
References
- 1. szu.gov.cz [szu.gov.cz]
- 2. [PDF] Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Semantic Scholar [semanticscholar.org]
- 3. goums.ac.ir [goums.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nih.org.pk [nih.org.pk]
- 7. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 8. darvashco.com [darvashco.com]
- 9. szu.gov.cz [szu.gov.cz]
- 10. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 11. megumed.de [megumed.de]
A Comparative In Vitro Analysis of Oxazolidinone Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of key oxazolidinone antibiotics, a critical class of synthetic antimicrobial agents effective against a broad spectrum of multidrug-resistant Gram-positive bacteria. This analysis focuses on their antibacterial potency and cytotoxicity, supported by experimental data from various studies.
Data Presentation: In Vitro Antibacterial Activity
The following table summarizes the minimum inhibitory concentration (MIC) values for several oxazolidinone antibiotics against common Gram-positive pathogens. MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. Lower MIC values indicate greater antibacterial potency.
| Antibiotic | Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Linezolid | Staphylococcus aureus (MSSA) | 1-2 | 2 | [1][2] |
| Staphylococcus aureus (MRSA) | 1-2 | 2 | [1][2] | |
| Streptococcus pneumoniae | 0.5-1 | 1-2 | [3] | |
| Enterococcus faecalis (VSE) | 1 | 2 | [1] | |
| Enterococcus faecium (VRE) | 1 | 2 | [1][4] | |
| Tedizolid | Staphylococcus aureus (MSSA) | 0.25-0.5 | 0.5 | [1][2] |
| Staphylococcus aureus (MRSA) | 0.25-0.5 | 0.5 | [1][2] | |
| Streptococcus pneumoniae | ≤0.06-0.25 | 0.25-0.5 | [3] | |
| Enterococcus faecalis (VSE) | 0.25 | 0.5 | [1] | |
| Enterococcus faecium (VRE) | 0.25 | 0.5 | [1] | |
| Sutezolid | Mycobacterium intracellulare | 2 | 4 | [5] |
| Mycobacterium avium | 4 | 8 | [5] | |
| Mycobacterium kansasii | 0.125 | 0.25 | [5] | |
| Delpazolid | Mycobacterium tuberculosis (MDR-TB) | 0.25 | 0.5 | [6][7] |
| Mycobacterium tuberculosis (XDR-TB) | 0.5 | 1.0 | [6][7] | |
| Mycobacterium intracellulare | 8 | 32 | [8] | |
| Mycobacterium avium | >32 | >32 | [8] | |
| Contezolid | Staphylococcus aureus (MRSA) | 0.5 | 0.5 | |
| Enterococcus faecium (VRE) | 0.5 | 1.0 | ||
| Eperezolid | Enterococcus faecium (VRE) | 1.0 | 2.0 | [4] |
In Vitro Cytotoxicity
Evaluating the cytotoxicity of antibiotics is crucial for assessing their safety profile. The following table presents available in vitro cytotoxicity data for some oxazolidinones against common human cell lines, such as HepG2 (liver carcinoma) and HEK293 (embryonic kidney). The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability. A higher IC50 value indicates lower cytotoxicity.
Note: Direct comparative studies of cytotoxicity across a wide range of oxazolidinones are limited. The data below is compiled from various sources and may not be directly comparable due to differences in experimental conditions.
| Antibiotic | Cell Line | Assay | IC50 (µM) | Reference(s) |
| Linezolid | HepG2 | MTT | >100 | [9] |
| Tedizolid | Various | Not specified | Generally lower cytotoxicity than linezolid | [5] |
| Other Oxazolidinones | HepG2 | MTS | Some derivatives showed marked decrease in cell viability | [9] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The antibacterial potency of oxazolidinone antibiotics is typically determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[10][11]
Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of the antibiotic in a liquid growth medium. The MIC is the lowest concentration of the antibiotic that prevents visible growth of the bacteria after a defined incubation period.
Brief Protocol:
-
Preparation of Antibiotic Solutions: Stock solutions of the oxazolidinone antibiotics are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates, and colonies are suspended in a sterile medium to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Reading: The plates are examined visually or with a plate reader for bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth.
Cytotoxicity Assays
The potential toxic effects of oxazolidinone antibiotics on mammalian cells are assessed using various in vitro cytotoxicity assays.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Brief Protocol:
-
Cell Seeding: Human cell lines (e.g., HepG2, HEK293) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the oxazolidinone antibiotics for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow formazan formation.
-
Solubilization and Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the antibiotic that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
2. Lactate Dehydrogenase (LDH) Release Assay
Principle: This assay measures the release of the cytoplasmic enzyme lactate dehydrogenase from damaged cells into the culture medium. An increase in LDH activity in the supernatant is indicative of cell membrane damage and cytotoxicity.
Brief Protocol:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.
-
Supernatant Collection: After the treatment period, the culture supernatant is collected.
-
LDH Reaction: The supernatant is mixed with a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of the tetrazolium salt to a colored formazan product.
-
Measurement: The absorbance of the formazan product is measured spectrophotometrically.
-
Calculation: The percentage of cytotoxicity is calculated by comparing the LDH activity in the treated wells to that of control wells (untreated cells and cells lysed to achieve maximum LDH release).
Mandatory Visualizations
Mechanism of Action of Oxazolidinone Antibiotics
Oxazolidinones exert their antibacterial effect by inhibiting a very early stage of bacterial protein synthesis.[12][13] They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), preventing the formation of the functional 70S initiation complex, which is a prerequisite for the initiation of translation.[14][13] This unique mechanism of action means there is no cross-resistance with other classes of protein synthesis inhibitors.[14]
Caption: Mechanism of action of oxazolidinone antibiotics.
Experimental Workflow for In Vitro Comparative Analysis
The following diagram illustrates a typical workflow for the in vitro comparison of oxazolidinone antibiotics, encompassing both antimicrobial activity and cytotoxicity testing.
Caption: Experimental workflow for in vitro antibiotic comparison.
References
- 1. In Vitro Activities of Tedizolid and Linezolid against Gram-Positive Cocci Associated with Acute Bacterial Skin and Skin Structure Infections and Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activities of Tedizolid and Linezolid against Gram-Positive Cocci Associated with Acute Bacterial Skin and Skin Structure Infections and Pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tedizolid activity against a multicentre worldwide collection of Staphylococcus aureus and Streptococcus pneumoniae recovered from patients with pneumonia (2017-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative in vitro and bactericidal activity of oxazolidinone antibiotics against multidrug-resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro Antimicrobial Activity Comparison of Linezolid, Tedizolid, Sutezolid and Delpazolid Against Slowly Growing Mycobacteria Isolated in Beijing, China - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of In Vitro Activity and MIC Distributions between the Novel Oxazolidinone Delpazolid and Linezolid against Multidrug-Resistant and Extensively Drug-Resistant Mycobacterium tuberculosis in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of In Vitro Activity and MIC Distributions between the Novel Oxazolidinone Delpazolid and Linezolid against Multidrug-Resistant and Extensively Drug-Resistant Mycobacterium tuberculosis in China - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Activity of Oxazolidinone against Nontuberculous Mycobacteria, Including Macrolide-Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of thiazolidinedione-, oxazolidinedione- and pyrrolidinedione-ring containing compounds in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment [scirp.org]
Safety Operating Guide
Navigating the Safe Handling of PNU-176798: A Procedural Guide
Essential guidance for laboratory professionals on the personal protective equipment (PPE), handling protocols, and disposal of the antimicrobial agent PNU-176798. This document provides a comprehensive framework for the safe operational use of this compound, grounded in established safety principles for the oxazolidinone class of antibiotics. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide synthesizes general safety data for related compounds to ensure a high level of laboratory safety.
Immediate Safety and Handling Protocols
The primary route of exposure to compounds like this compound in a laboratory setting is through inhalation of aerosols and dermal contact. Adherence to stringent safety protocols is paramount to mitigate these risks. The following table summarizes the recommended personal protective equipment.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | To protect eyes from splashes or airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact with the compound. |
| Body Protection | Laboratory coat or impervious clothing | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required if dust or aerosols are generated. | To prevent inhalation of the compound. |
General Handling Procedures:
-
Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
-
Prevent the formation of dust and aerosols during handling.
-
Do not eat, drink, or smoke in areas where the compound is handled.
-
Wash hands thoroughly after handling the compound.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to prevent wider contamination and exposure.
| Emergency Situation | Procedural Response |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. |
| Spillage | Wear appropriate PPE. Carefully sweep up or absorb the spilled material. Collect in a sealed container for disposal. Clean the spill area thoroughly. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination.
Waste Collection and Disposal:
-
Solid Waste: Collect surplus and non-recyclable this compound in a designated, labeled, and sealed hazardous waste container.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be disposed of as hazardous waste in the same container.
-
Disposal Route: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company. Do not dispose of down the drain or in general waste.
Logical Workflow for Handling this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
